molecular formula C13H15N3O B082524 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile CAS No. 14761-40-1

3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile

Cat. No.: B082524
CAS No.: 14761-40-1
M. Wt: 229.28 g/mol
InChI Key: ALISXWJRKBXOHC-UHFFFAOYSA-N
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Description

3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-oxo-3-(4-phenylpiperazin-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-7-6-13(17)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-5H,6,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALISXWJRKBXOHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342620
Record name 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile
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URL https://comptox.epa.gov/dashboard/DTXSID10342620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14761-40-1
Record name 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile, a valuable building block in medicinal chemistry and drug development. This document details the primary synthetic route, experimental protocols, and relevant chemical data.

Overview and Synthetic Strategy

The principal and most direct method for the synthesis of this compound is the condensation reaction between 1-phenylpiperazine and a cyanoacetic acid ester, typically ethyl cyanoacetate. This reaction, a nucleophilic acyl substitution, involves the attack of the secondary amine of the piperazine ring on the electrophilic carbonyl carbon of the ethyl cyanoacetate, leading to the formation of an amide bond and the elimination of ethanol.

This synthetic approach is widely employed for the preparation of various β-ketonitriles and is favored for its efficiency and relatively mild reaction conditions.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties for the starting materials and the final product is presented below.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-Phenylpiperazine92-54-6C₁₀H₁₄N₂162.23
Ethyl Cyanoacetate105-56-6C₅H₇NO₂113.11
This compound 14761-40-1 C₁₃H₁₅N₃O 229.28 [1]

Experimental Protocol

The following experimental protocol is based on established methods for the synthesis of analogous cyanoacetamide derivatives.[2]

Materials and Reagents
  • 1-Phenylpiperazine

  • Ethyl cyanoacetate

  • Ethanol (optional, as solvent)

  • Diethyl ether (for washing)

Procedure
  • In a suitable reaction vessel, combine equimolar amounts of 1-phenylpiperazine and ethyl cyanoacetate. For example, to a stirred solution of 1-phenylpiperazine (1.62 g, 10 mmol) in a minimal amount of ethanol, add ethyl cyanoacetate (1.13 g, 10 mmol).

  • The reaction mixture is then stirred at room temperature. The reaction can be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting materials. In many cases, the reaction proceeds to completion overnight.

  • Upon completion, the product often precipitates out of the reaction mixture as a solid.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

  • Dry the purified product under vacuum.

Reaction Workflow and Visualization

The synthesis of this compound can be visualized as a straightforward two-step logical process: the reaction of the starting materials followed by purification.

Synthesis_Workflow Experimental Workflow cluster_reaction Reaction cluster_workup Work-up and Purification Start Combine 1-Phenylpiperazine and Ethyl Cyanoacetate Stir Stir at Room Temperature Start->Stir Initiate Reaction Monitor Monitor by TLC Stir->Monitor Ongoing Reaction Filter Filter Precipitate Monitor->Filter Reaction Complete Wash Wash with Diethyl Ether Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Product This compound Dry->Product

Caption: A flowchart illustrating the key stages in the synthesis and purification of the target compound.

The chemical reaction itself is a nucleophilic acyl substitution.

Caption: The overall chemical transformation for the synthesis of the target compound.

Expected Results and Data Interpretation

While a specific yield for this reaction is not extensively reported in the literature, similar reactions for the formation of cyanoacetamides from amines and ethyl cyanoacetate can achieve high yields, often exceeding 80%.

The final product, this compound, should be a solid at room temperature. Characterization of the product would typically involve:

  • Melting Point Determination: To assess the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic peaks for the aromatic protons of the phenyl group, the methylene protons of the piperazine ring, and the methylene protons of the propanenitrile moiety.

    • ¹³C NMR would confirm the presence of the carbonyl carbon, the nitrile carbon, and the various carbon atoms of the phenyl and piperazine rings.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) stretch and the amide carbonyl (C=O) stretch.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Conclusion

The synthesis of this compound is a straightforward and efficient process achievable through the direct condensation of 1-phenylpiperazine and ethyl cyanoacetate. This method provides a reliable route to this important chemical intermediate for applications in pharmaceutical research and development. The protocol outlined in this guide, along with the provided characterization data, serves as a valuable resource for scientists engaged in the synthesis of novel bioactive molecules.

References

An In-Depth Technical Guide to 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile, with the CAS number 14761-40-1, is a small molecule featuring a phenylpiperazine moiety linked to a propanenitrile backbone. This compound belongs to the broader class of piperazine derivatives, a versatile scaffold known for a wide range of pharmacological activities, often targeting the central nervous system. This technical guide provides a summary of the available physicochemical properties of this compound. At present, detailed experimental data on its biological activity and specific experimental protocols for its synthesis are not extensively documented in publicly accessible scientific literature.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₃H₁₅N₃O[1][2]
Molecular Weight 229.28 g/mol [1][2]
CAS Number 14761-40-1[1][2]
Topological Polar Surface Area (TPSA) 47.34 Ų[1]
logP (octanol-water partition coefficient) 1.24888[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 2[1]

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, based on the synthesis of structurally similar compounds, a plausible synthetic route can be proposed. One common method for the formation of related β-ketonitriles involves the acylation of a suitable precursor. For instance, the synthesis of 3-oxo-3-(piperidin-1-yl)propanenitrile has been reported via the reaction of ethyl cyanoacetate with piperidine.[3][4]

Proposed Synthetic Workflow

A potential synthetic pathway for this compound could involve the reaction of 1-phenylpiperazine with a cyanoacetylating agent. The following diagram illustrates a logical workflow for such a synthesis.

G Proposed Synthetic Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product 1-phenylpiperazine 1-phenylpiperazine Reaction Acylation Reaction (Solvent, Base) 1-phenylpiperazine->Reaction Cyanoacetic_acid_derivative Cyanoacetic acid derivative (e.g., ethyl cyanoacetate) Cyanoacetic_acid_derivative->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Final_Compound This compound Purification->Final_Compound

Caption: A logical workflow for the proposed synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. The broader class of piperazine derivatives is known to exhibit a wide range of pharmacological effects, particularly on the central nervous system, with activities including antipsychotic, antidepressant, and anxiolytic effects.[5][6] These activities are often mediated through interactions with various neurotransmitter receptors and transporters.[5][6]

Given the lack of specific biological data for the title compound, it is not possible to provide a diagram of its signaling pathway. Further experimental screening and pharmacological studies are required to elucidate its biological function and potential therapeutic applications.

Conclusion

This compound is a compound for which basic molecular and computed physicochemical properties are available. However, a significant gap exists in the scientific literature regarding its experimental physicochemical data, a detailed and validated synthesis protocol, and, most importantly, its biological activity and mechanism of action. The information provided herein is intended to serve as a foundational guide for researchers and scientists interested in this molecule. Further empirical investigation is necessary to fully characterize this compound and to determine its potential utility in drug discovery and development. Professionals in the field are encouraged to undertake studies to fill these knowledge gaps.

References

In-depth Technical Guide: 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile (CAS 14761-40-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile. Extensive searches have not revealed significant published data regarding its biological activity, mechanism of action, or detailed experimental protocols in biological systems. Therefore, this guide focuses on its chemical properties and synthetic methodologies, which are crucial for researchers initiating studies on this compound.

Introduction

This compound is a chemical compound featuring a phenylpiperazine moiety linked to a propanenitrile backbone. The presence of the phenylpiperazine group, a common scaffold in medicinal chemistry, suggests potential pharmacological applications. However, as of the latest literature review, this specific molecule remains largely uncharacterized in terms of its biological effects. This guide provides a foundational understanding of its chemical characteristics and synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueSource
CAS Number 14761-40-1[1][2]
Molecular Formula C₁₃H₁₅N₃O[1]
Molecular Weight 229.28 g/mol [1][2]
IUPAC Name This compoundChemScene
Synonyms 1-Piperazinepropanenitrile, β-oxo-4-phenyl-[1]
Appearance Not specified (likely solid)-
Purity Typically ≥98% from commercial suppliers[1]

Synthesis

A plausible synthetic pathway is the acylation of 1-phenylpiperazine with a cyanoacetic acid derivative. This common synthetic transformation in organic chemistry can be visualized in the following workflow diagram.

G cluster_reactants Reactants reactant1 1-Phenylpiperazine reactant1->reaction reactant2 Cyanoacetic acid derivative (e.g., Cyanoacetyl chloride or Ethyl cyanoacetate) reactant2->reaction condition1 Base (e.g., Triethylamine, Pyridine) condition2 Solvent (e.g., Dichloromethane, THF) condition3 Temperature (e.g., 0 °C to room temperature) product This compound workup Aqueous Workup and Purification (e.g., Chromatography) product->workup reaction->product Acylation

Caption: Plausible synthetic workflow for this compound.

Biological Activity and Mechanism of Action

Extensive literature searches did not yield any specific studies detailing the biological activity or mechanism of action of this compound. The phenylpiperazine scaffold is present in a wide range of biologically active molecules, including antipsychotics, antidepressants, and antihistamines.[3] This suggests that the title compound could potentially interact with various biological targets. However, without experimental data, any discussion of its pharmacology would be purely speculative.

The propanenitrile moiety is also found in various pharmacologically active compounds, and its presence can influence the molecule's polarity, metabolic stability, and ability to interact with biological targets.[4]

Experimental Protocols

Due to the absence of published biological studies on this compound, no established experimental protocols for its biological evaluation are available. Researchers interested in investigating this compound would need to develop their own assays based on their specific research objectives. A general workflow for the initial screening of a novel compound is proposed below.

G start Obtain/Synthesize Compound (CAS 14761-40-1) step1 Purity and Structural Verification (NMR, MS, HPLC) start->step1 step2 In Vitro Primary Screening (e.g., Receptor Binding Assays, Enzyme Inhibition Assays) step1->step2 step3 Cell-Based Assays (e.g., Cytotoxicity, Functional Assays) step2->step3 step4 Hit Identification and Validation step3->step4 step5 Lead Optimization (SAR Studies) step4->step5 end Candidate for In Vivo Studies step5->end

Caption: General experimental workflow for the initial biological evaluation of a novel compound.

Future Directions

The lack of biological data for this compound presents an opportunity for novel research. Future studies could focus on:

  • Broad-spectrum screening: Evaluating the compound against a wide range of biological targets (e.g., GPCRs, ion channels, kinases) to identify potential activities.

  • Phenotypic screening: Assessing the compound's effects in various cell-based models of disease.

  • Structural biology: Determining the crystal structure of the compound to understand its three-dimensional conformation, which can aid in computational docking studies.

Conclusion

This compound is a readily accessible chemical entity with a structure that suggests potential for biological activity. However, a thorough review of the scientific literature reveals a significant gap in our understanding of its pharmacological properties. This technical guide provides the available chemical information and a framework for initiating biological investigations into this compound. Further research is necessary to elucidate its potential therapeutic applications.

References

An In-depth Technical Guide to 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile is a chemical compound with potential applications in research and drug development. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key identifiers. Due to the limited availability of published experimental data, this document also outlines general methodologies for its synthesis and characterization based on related compounds.

Molecular Structure and Properties

This compound possesses a molecular structure characterized by a phenylpiperazine moiety linked to a propanenitrile chain via an amide bond at the C3 position, which also features a ketone group.

Chemical Identifiers
IdentifierValueSource
CAS Number 14761-40-1[1][2][3]
Molecular Formula C₁₃H₁₅N₃O[1]
Molecular Weight 229.28 g/mol [1][2]
SMILES C1=CC=C(C=C1)N2CCN(CC2)C(=O)CC#N[1]
Synonyms 1-piperazinepropanenitrile, beta-oxo-4-phenyl-[1]
Physicochemical Properties (Predicted)

Computational models provide estimates of the physicochemical properties of this compound, which can be valuable for predicting its behavior in various experimental settings.

PropertyPredicted ValueSource
Topological Polar Surface Area (TPSA) 47.34 Ų[1]
LogP 1.24888[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 2[1]

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible synthetic route would involve the acylation of 1-phenylpiperazine with a suitable cyanoacetic acid derivative. The following diagram illustrates a potential workflow for its synthesis and purification.

G General Synthetic and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 1-Phenylpiperazine + Cyanoacetic acid derivative Reaction Acylation Reaction (e.g., in the presence of a coupling agent) Reactants->Reaction Crude Crude Product Reaction->Crude Purification Column Chromatography Crude->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization Pure Pure this compound Characterization->Pure

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocols for Characterization

Objective: To elucidate the chemical structure by identifying the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Methodology:

  • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum in positive or negative ion mode.

  • Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions.

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Prepare the sample using an appropriate method (e.g., KBr pellet, thin film).

  • Place the sample in the IR spectrometer.

  • Acquire the IR spectrum over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

  • Analyze the spectrum to identify characteristic absorption bands for functional groups such as C≡N (nitrile), C=O (ketone and amide), and aromatic C-H bonds.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the biological activity, mechanism of action, or involvement in specific signaling pathways for this compound. Further research and experimental screening are required to determine its pharmacological profile.

The following diagram illustrates a general workflow for screening a novel compound for biological activity.

G General Workflow for Biological Activity Screening Compound Test Compound (this compound) PrimaryScreening Primary Screening (e.g., High-Throughput Screening) Compound->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification DoseResponse Dose-Response Studies HitIdentification->DoseResponse MechanismOfAction Mechanism of Action Studies DoseResponse->MechanismOfAction LeadOptimization Lead Optimization MechanismOfAction->LeadOptimization

Caption: A generalized workflow for the initial screening and characterization of the biological activity of a novel chemical entity.

Conclusion

This compound is a compound with a well-defined chemical structure. While its fundamental chemical identifiers are established, a comprehensive understanding of its experimental properties and biological functions is currently lacking in the scientific literature. The methodologies and workflows presented in this guide provide a framework for future research aimed at elucidating the synthesis, characterization, and potential therapeutic applications of this molecule. Further investigation is warranted to unlock the full potential of this compound for researchers and drug development professionals.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Putative Mechanisms of Action of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action for 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile is not extensively available in public literature. This guide provides an in-depth analysis of the potential mechanisms of action based on the known biological activities of the broader class of phenylpiperazine derivatives. The information presented herein is intended to guide future research and is not a definitive statement on the compound's biological function.

Introduction

This compound is a small molecule featuring a core phenylpiperazine moiety linked to a propanenitrile group. The phenylpiperazine scaffold is a well-established pharmacophore present in a wide array of clinically approved drugs and investigational compounds, exhibiting a diverse range of biological activities. These activities span from central nervous system modulation to anti-cancer and anti-inflammatory effects. This technical guide consolidates the potential mechanisms of action for this compound by examining the structure-activity relationships and biological targets of structurally related phenylpiperazine derivatives.

Potential Mechanisms of Action and Biological Targets

Based on the activities of related phenylpiperazine compounds, several putative mechanisms of action for this compound can be hypothesized. These are detailed below, along with representative data and experimental approaches for their investigation.

Enzyme Inhibition

Phenylpiperazine derivatives have been widely reported as inhibitors of various enzymes. The presence of the reactive nitrile group and the overall molecular architecture of this compound suggest its potential as an enzyme inhibitor.

A novel class of phenylpiperazine derivatives has been identified as potent inhibitors of EGFR, a key target in oncology.[1] The inhibition of EGFR signaling can halt tumor growth and proliferation.

Quantitative Data for a Representative Phenylpiperazine EGFR Inhibitor (Compound 3p): [1]

Cell LineIC50 (µM)
A549 (Lung Cancer)0.05
HeLa (Cervical Cancer)0.08
MCF-7 (Breast Cancer)0.22

Experimental Protocol: In Vitro EGFR Kinase Assay (Representative)

A typical protocol to assess EGFR inhibition would involve a luminescence-based kinase assay.

  • Reagents: Recombinant human EGFR kinase, substrate peptide (e.g., poly-Glu-Tyr), ATP, and the test compound.

  • Procedure:

    • The test compound is pre-incubated with the EGFR enzyme in a kinase buffer.

    • The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • A kinase detection reagent is added to stop the reaction and measure the amount of ADP produced, which is inversely proportional to the kinase activity.

    • Luminescence is measured using a plate reader.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway Diagram:

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Compound This compound (Putative Inhibitor) Compound->EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Putative inhibition of the EGFR signaling pathway.

Certain phenylpiperazine derivatives of 1,4-benzodioxan have been identified as selective COX-2 inhibitors, suggesting potential anti-inflammatory applications.[2]

Quantitative Data for a Representative Phenylpiperazine COX-2 Inhibitor (Compound 3k): [2]

AssayCompound 3kCelecoxib (Control)
COX-1 IC50 (µM)>10015
COX-2 IC50 (µM)0.210.09
Selectivity Index (COX-1/COX-2)>476166
In vivo Anti-inflammatory Activity (% inhibition)72.378.5

Experimental Protocol: In Vitro COX Inhibition Assay (Representative)

A common method is the Cayman Chemical COX Colorimetric Inhibitor Screening Assay.

  • Reagents: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and the test compound.

  • Procedure:

    • The test compound is incubated with the COX-1 or COX-2 enzyme.

    • Arachidonic acid is added to initiate the reaction.

    • The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Data Analysis: IC50 values are determined from the concentration-response curves.

Experimental Workflow Diagram:

COX2_Workflow Start Start: In Vitro COX Assay Incubate Incubate Compound with COX-1 or COX-2 Start->Incubate AddSubstrate Add Arachidonic Acid Incubate->AddSubstrate Measure Measure Peroxidase Activity (Colorimetric) AddSubstrate->Measure Calculate Calculate IC50 Values Measure->Calculate End End: Determine COX-2 Selectivity Calculate->End

Caption: Workflow for assessing COX-2 inhibitory activity.

N-phenylpiperazine derivatives have shown potential as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, suggesting a possible role in managing diabetes.[3]

Quantitative Data for a Representative Phenylpiperazine α-Amylase Inhibitor (Compound P7): [3]

EnzymeIC50 (µM)
α-Amylase1.89

Experimental Protocol: In Vitro α-Amylase Inhibition Assay (Representative)

  • Reagents: Porcine pancreatic α-amylase, starch solution (substrate), dinitrosalicylic acid (DNSA) reagent, and the test compound.

  • Procedure:

    • The test compound is pre-incubated with the α-amylase solution.

    • The starch solution is added to start the enzymatic reaction.

    • The reaction is stopped by adding DNSA reagent and heating.

    • The absorbance is measured at 540 nm to quantify the amount of reducing sugars produced.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Receptor Modulation

The phenylpiperazine scaffold is a common feature in ligands for various G-protein coupled receptors (GPCRs), particularly those in the central nervous system.

N-phenylpiperazine derivatives are known to interact with α1-adrenoceptors and serotonin (5-HT) receptors, suggesting potential applications in cardiovascular and neurological disorders.[4][5]

Quantitative Data for a Representative Phenylpiperazine Derivative at 5-HT Receptors (Compound 3e): [5]

ReceptorKi (nM)
5-HT1A1.25
5-HT2A27

Experimental Protocol: Radioligand Binding Assay (Representative)

  • Reagents: Cell membranes expressing the target receptor (e.g., 5-HT1A), a radiolabeled ligand (e.g., [3H]8-OH-DPAT), and the test compound.

  • Procedure:

    • The test compound, radioligand, and cell membranes are incubated together.

    • The mixture is filtered to separate the bound and free radioligand.

    • The radioactivity of the filter is measured using a scintillation counter.

  • Data Analysis: The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

Logical Relationship Diagram:

Receptor_Binding Compound This compound Adrenergic α1-Adrenergic Receptors Compound->Adrenergic Binds to Serotonergic 5-HT Receptors Compound->Serotonergic Binds to Cardiovascular Cardiovascular Effects Adrenergic->Cardiovascular CNS CNS Effects Serotonergic->CNS

References

The Biological Versatility of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the biological activities of 3-oxo-3-(4-phenylpiperazin-1-yl)propanenitrile derivatives. This class of compounds, characterized by a core phenylpiperazine moiety linked to a propanenitrile group via an oxo-propyl bridge, has emerged as a scaffold of significant interest in medicinal chemistry. While extensive research on a broad range of these specific derivatives is still developing, the existing literature on related phenylpiperazine-containing molecules suggests a rich potential for diverse pharmacological applications, including anticancer, antimicrobial, and neurological activities.

This document is intended for researchers, scientists, and drug development professionals, and aims to consolidate the available knowledge, provide detailed hypothetical experimental protocols, and visualize potential mechanisms of action and experimental workflows to guide future research in this promising area.

Introduction to the Phenylpiperazine Scaffold

The 1-phenylpiperazine motif is a well-established pharmacophore present in numerous clinically approved drugs and investigational molecules. Its unique structural and physicochemical properties, including its ability to participate in various non-covalent interactions and its favorable pharmacokinetic profile, make it a privileged scaffold in drug design. The incorporation of the this compound framework introduces additional functional groups—a ketone and a nitrile—that can modulate the compound's electronic properties, hydrogen bonding capacity, and metabolic stability, thereby influencing its biological activity.

Potential Biological Activities

Based on the biological profiles of structurally related compounds, derivatives of this compound are hypothesized to exhibit a range of biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of phenylpiperazine derivatives. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. The cytotoxic effects are often attributed to the inhibition of key signaling pathways involved in cancer progression.

Antimicrobial Activity

The phenylpiperazine core is also a common feature in compounds with antimicrobial properties. Derivatives have demonstrated activity against a spectrum of bacterial and fungal pathogens. The mechanism of action can vary, from disrupting cell membrane integrity to inhibiting essential enzymes.

Neurological and CNS Activity

The ability of many phenylpiperazine-containing drugs to cross the blood-brain barrier has led to their development for various central nervous system (CNS) disorders. These compounds can modulate the activity of neurotransmitter receptors and transporters, suggesting potential applications as antidepressants, anxiolytics, and antipsychotics.

Quantitative Data Summary

A comprehensive search of the current scientific literature did not yield specific quantitative biological data (e.g., IC50, EC50, MIC values) for a series of this compound derivatives. To facilitate future research and provide a framework for data comparison, a template for data presentation is provided below.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives

Compound IDSubstitution on Phenyl RingCell LineIC50 (µM)
Derivative 1 4-ChloroA549 (Lung)Data not available
Derivative 2 3,4-DichloroMCF-7 (Breast)Data not available
Derivative 3 4-MethoxyHCT116 (Colon)Data not available
Reference DoxorubicinA549 (Lung)Data not available

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives

Compound IDSubstitution on Phenyl RingS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 1 4-FluoroData not availableData not availableData not available
Derivative 2 2-NitroData not availableData not availableData not available
Reference CiprofloxacinData not availableData not availableN/A
Reference FluconazoleN/AN/AData not available

Detailed Experimental Protocols

To guide researchers in the biological evaluation of this compound class, detailed methodologies for key experiments are provided below. These protocols are based on standard practices in the field.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions and then diluted with culture medium to the desired final concentrations. The cells are treated with various concentrations of the compounds (typically in a range from 0.01 to 100 µM) for 48 or 72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: Bacterial or fungal strains are grown on appropriate agar plates. A few colonies are transferred to sterile saline, and the turbidity is adjusted to match the 0.5 McFarland standard.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Potential Mechanisms and Workflows

To further aid in the conceptualization of research on these derivatives, the following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway and a general experimental workflow.

cluster_membrane Cell Membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Derivative 3-Oxo-3-(4-phenylpiperazin-1-yl) propanenitrile Derivative Derivative->Receptor Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical inhibition of a growth factor receptor signaling pathway by a this compound derivative, leading to reduced cell proliferation and induced apoptosis.

Start Synthesis of Derivatives Screening Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Start Inactive Compounds Dose_Response Dose-Response Studies (IC50 / MIC Determination) Hit_ID->Dose_Response Active Compounds Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Dose_Response->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: A general experimental workflow for the discovery and development of biologically active this compound derivatives.

Future Directions

The therapeutic potential of this compound derivatives remains a largely unexplored area with significant promise. Future research should focus on the synthesis of a diverse library of these compounds with various substitutions on the phenyl ring. Systematic screening of these derivatives against a panel of cancer cell lines and microbial strains is warranted to identify lead compounds. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing their potency and selectivity. Furthermore, in-depth mechanistic studies will be necessary to elucidate the molecular targets and signaling pathways through which these compounds exert their biological effects. The insights gained from such investigations will be instrumental in guiding the development of novel therapeutic agents based on this versatile chemical scaffold.

Spectral Analysis of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral analysis of the compound 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact compound in publicly accessible databases, this document presents a detailed summary of expected spectral characteristics based on the analysis of structurally similar compounds. The guide outlines standard experimental protocols for Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). All quantitative data are summarized in structured tables for clarity. Furthermore, this guide includes visualizations of experimental workflows using the DOT language to facilitate a deeper understanding of the analytical processes.

Introduction

This compound is a small organic molecule featuring a phenylpiperazine moiety, a ketone, and a nitrile functional group.[1] The structural elucidation and confirmation of such molecules are paramount in the drug discovery and development pipeline. Spectroscopic techniques are the cornerstone of this analytical process, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This guide serves as a practical resource for researchers, summarizing the key spectral data and the methodologies to obtain them.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound based on characteristic values for its constituent functional groups and data from analogous structures.

Table 1: Predicted FT-IR Spectral Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C≡N (Nitrile)2260 - 2240Sharp, Medium
C=O (Amide)1680 - 1650Strong
C-H (Aromatic)3100 - 3000Medium
C-H (Aliphatic)3000 - 2850Medium
C-N (Amine/Amide)1350 - 1000Medium
C=C (Aromatic)1600 - 1450Medium

Note: The presence of a nitrile group is typically indicated by a sharp band in the 2260-2220 cm⁻¹ region.[2]

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (Phenyl)6.8 - 7.4Multiplet5H
Piperazine (-CH₂-N-Ph)3.2 - 3.4Triplet4H
Piperazine (-CH₂-N-CO)3.7 - 3.9Triplet4H
Methylene (-CO-CH₂-CN)3.5 - 3.7Singlet2H

Note: Chemical shifts for piperazine protons can vary depending on the solvent and substitution.[3]

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Amide)165 - 175
C≡N (Nitrile)115 - 120
Aromatic (Phenyl, C-N)150 - 152
Aromatic (Phenyl, CH)115 - 130
Piperazine (-CH₂-N-Ph)48 - 52
Piperazine (-CH₂-N-CO)42 - 46
Methylene (-CO-CH₂-CN)25 - 30

Note: The chemical shifts are estimates and can be influenced by the electronic environment.

Table 4: Predicted Mass Spectrometry Data (ESI+)

IonPredicted m/z
[M+H]⁺230.13
[M+Na]⁺252.11

Note: The exact mass of the molecule is 229.1215.[1] The predicted m/z values are for the most abundant isotopes.

Experimental Protocols

The following are detailed methodologies for the spectral analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A common and effective method for solid samples is the Potassium Bromide (KBr) pellet technique.

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

    • Transfer the mixture to a pellet die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.[4]

  • Instrumentation:

    • A standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Perform baseline correction and spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[3]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[3]

  • Instrumentation:

    • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Set the spectral width to approximately 12 ppm.

    • Acquire the spectrum using a standard 90° pulse sequence.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Data Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) coupled with a mass analyzer is a suitable technique for this non-volatile compound.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • A mass spectrometer equipped with an ESI source (e.g., LC-MS or direct infusion).

  • Data Acquisition:

    • Introduce the sample solution into the ESI source.

    • Operate the mass spectrometer in positive ion mode to detect protonated molecules ([M+H]⁺) and other adducts.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

    • Analyze the resulting spectrum to determine the molecular weight and fragmentation patterns.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the spectral analyses.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis Sample Solid Sample Grind Grind & Mix Sample->Grind KBr KBr Powder KBr->Grind Pellet Press Pellet Grind->Pellet Spectrometer FT-IR Spectrometer Pellet->Spectrometer Acquire Acquire Spectrum Spectrometer->Acquire Data Spectral Data Acquire->Data

Caption: Workflow for FT-IR analysis using the KBr pellet method.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Sample Compound Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve Tube NMR Tube Dissolve->Tube Spectrometer NMR Spectrometer Tube->Spectrometer Acquire Acquire Spectra (1H & 13C) Spectrometer->Acquire Data NMR Data Acquire->Data

Caption: General workflow for ¹H and ¹³C NMR spectroscopic analysis.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Sample Compound Dissolve Prepare Dilute Solution Sample->Dissolve Solvent Methanol/Acetonitrile Solvent->Dissolve ESI_MS ESI Mass Spectrometer Dissolve->ESI_MS Acquire Acquire Mass Spectrum ESI_MS->Acquire Data Mass Spectrum Acquire->Data

Caption: Workflow for Mass Spectrometry analysis using ESI.

Conclusion

This technical guide provides a foundational understanding of the spectral analysis of this compound. While the presented data are predictive, they are based on well-established principles of spectroscopy and analysis of similar chemical structures. The detailed experimental protocols and workflow visualizations offer a practical framework for researchers to conduct their own analyses and contribute to the body of knowledge for this and related compounds. It is anticipated that as research progresses, experimental data for this specific molecule will become available, allowing for a direct comparison and refinement of the predictions made herein.

References

An In-Depth Technical Guide to the Structural Analogs of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile: Synthesis, Pharmacological Potential, and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-oxo-3-(4-phenylpiperazin-1-yl)propanenitrile scaffold represents a compelling starting point for drug discovery, integrating the pharmacologically significant phenylpiperazine motif with a reactive β-ketonitrile group. While a systematic exploration of its structural analogs is not extensively documented in publicly available literature, this technical guide synthesizes information from related chemical series to provide a comprehensive overview of its synthetic accessibility, potential therapeutic applications, and key structure-activity relationships. This document serves as a resource for researchers interested in the design and development of novel therapeutics based on this versatile chemical core, with a particular focus on its potential as a source of dipeptidyl peptidase-4 (DPP-4) inhibitors, anticancer agents, and central nervous system modulators.

Introduction

The confluence of privileged structures in a single molecule often leads to compounds with novel and potent biological activities. The this compound core is a prime example, featuring:

  • A Phenylpiperazine Moiety: This is a well-established pharmacophore found in a multitude of approved drugs, particularly those targeting the central nervous system (CNS) due to its ability to interact with various G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.

  • A β-Ketonitrile Group: This functional group is a versatile synthetic handle and is known to interact with the active sites of certain enzymes. Notably, the nitrile group can act as a "warhead" for covalent or pseudo-covalent inhibition of serine proteases.

The potential for this scaffold to act as a non-peptidomimetic inhibitor of enzymes like dipeptidyl peptidase-4 (DPP-4) is of significant interest in the context of type 2 diabetes treatment. This guide will explore the synthesis of this core structure and its analogs, delve into the pharmacological activities of related compounds, and provide insights into the structure-activity relationships that can guide future drug design efforts.

Synthesis of the Core Scaffold and its Analogs

The synthesis of this compound and its derivatives can be achieved through convergent synthetic strategies that allow for the introduction of diversity at multiple points. The general approach involves the formation of the β-ketonitrile and the N-acylpiperazine moieties.

General Synthetic Workflow

The most common approach involves the acylation of a nitrile anion with an appropriate ester or the direct acylation of a pre-formed phenylpiperazine with a cyano-containing acylating agent. A generalized synthetic workflow is depicted below.

G cluster_0 Synthesis of Phenylpiperazine Analogs cluster_1 Synthesis of Cyanoacetylating Agent cluster_2 Final Condensation A Aryl Halide/Boronic Acid C Substituted Phenylpiperazine A->C Buchwald-Hartwig or Ullmann Condensation B Piperazine B->C G 3-Oxo-3-(4-arylpiperazin-1-yl)propanenitrile C->G Acylation D Cyanoacetic Acid F Cyanoacetyl Chloride or Activated Ester D->F E Activating Agent (e.g., SOCl2, EDCI) E->F F->G

Caption: General synthetic workflow for 3-oxo-3-(4-arylpiperazin-1-yl)propanenitrile analogs.

Experimental Protocols

Protocol 2.2.1: Synthesis of β-Ketonitriles from Esters

This method involves the condensation of an ester with acetonitrile in the presence of a strong base.

  • Reaction Setup: A solution of an appropriate ester (e.g., ethyl 4-phenylpiperazine-1-carboxylate) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) is prepared under an inert atmosphere (e.g., nitrogen, argon).

  • Base Addition: A strong base, such as sodium amide (NaNH2), sodium hydride (NaH), or potassium tert-butoxide (KOt-Bu), is added portion-wise to a solution of acetonitrile in the same solvent at a controlled temperature (often 0 °C or below).[1]

  • Condensation: The ester solution is then added dropwise to the acetonitrile anion solution. The reaction mixture is stirred at room temperature or heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction is quenched by the addition of an acidic aqueous solution (e.g., dilute HCl). The product is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2.2.2: Acylation of Phenylpiperazine

This is a more direct method for forming the final N-acyl bond.

  • Preparation of Acylating Agent: Cyanoacetic acid is converted to its more reactive acyl chloride by treatment with thionyl chloride (SOCl2) or oxalyl chloride. Alternatively, it can be activated in situ using peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt).

  • Acylation Reaction: The substituted phenylpiperazine is dissolved in a suitable solvent (e.g., dichloromethane, DMF) along with a base (e.g., triethylamine, diisopropylethylamine). The activated cyanoacetic acid derivative is then added, and the mixture is stirred at room temperature until the reaction is complete.

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried, concentrated, and the resulting crude product is purified by column chromatography or recrystallization.

Pharmacological Potential and Structural Analogs

While there is a lack of specific studies on a broad range of this compound analogs, the known activities of related phenylpiperazine and nitrile-containing compounds suggest several promising therapeutic avenues.

Potential as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The management of type 2 diabetes has been significantly advanced by the introduction of DPP-4 inhibitors. These enzymes inactivate incretin hormones like GLP-1 and GIP, which are responsible for stimulating insulin secretion in a glucose-dependent manner. The inhibition of DPP-4 prolongs the action of these hormones, leading to better glycemic control.

The β-ketonitrile moiety in the core structure is reminiscent of the cyanopyrrolidine "warhead" present in several approved DPP-4 inhibitors, such as vildagliptin and saxagliptin.[2] In these drugs, the nitrile group forms a reversible covalent bond with the catalytic serine residue in the active site of DPP-4.[2][3] It is plausible that this compound analogs could act as non-peptidomimetic DPP-4 inhibitors.

DPP4_Inhibition Food Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate Pancreas Pancreas Incretins->Pancreas Stimulates Inactive Inactive Peptides DPP4->Inactive Analog 3-Oxo-3-(4-phenylpiperazin-1-yl) propanenitrile Analog Analog->DPP4 Inhibits Insulin ↑ Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose

Caption: Proposed mechanism of DPP-4 inhibition by structural analogs.

Experimental Protocol for DPP-4 Inhibition Assay:

  • Enzyme and Substrate Preparation: Recombinant human DPP-4 enzyme and a fluorogenic substrate (e.g., Gly-Pro-AMC) are prepared in an appropriate assay buffer (e.g., Tris-HCl).

  • Inhibitor Preparation: The test compounds (analogs of this compound) are dissolved in DMSO to create stock solutions, which are then serially diluted.

  • Assay Procedure: The enzyme is pre-incubated with varying concentrations of the test compounds in a 96-well plate. The reaction is initiated by the addition of the fluorogenic substrate.

  • Data Acquisition: The fluorescence intensity is measured over time using a plate reader. The initial reaction rates are calculated.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control without inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Anticancer Activity

Numerous phenylpiperazine derivatives have been investigated for their potential as anticancer agents. The mechanism of action often involves the inhibition of key signaling pathways or enzymes involved in cell proliferation and survival.

Table 1: Anticancer Activity of Selected Phenylpiperazine Analogs

Compound IDStructureCell LineActivity (IC50, µM)Reference
BS130 1-(3,4-dichlorophenyl)piperazine derivative of 1,2-benzothiazineMCF7 (Breast)More potent than doxorubicin[3]
BS230 1-(3,4-dichlorophenyl)piperazine derivative of 1,2-benzothiazineMCF7 (Breast)More potent than doxorubicin[3]

Experimental Protocol for Anticancer Cell Viability Assay (MTT Assay):

  • Cell Culture: Human cancer cell lines (e.g., MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Central Nervous System (CNS) Activity

The phenylpiperazine scaffold is a cornerstone of many CNS-active drugs. Modifications to the phenyl ring and the linker to other parts of the molecule can modulate the affinity and selectivity for various serotonin (5-HT) and dopamine (D) receptors.

Table 2: CNS-related Activity of Phenylpiperazine Analogs

Compound ClassTarget(s)Observed EffectReference
1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanolsSerotonergic SystemAntidepressant-like activity[1]
N-Arylpiperazine derivatives of benzoxazinones5-HT1A, 5-HT2AAnxiolytic/antidepressant potential[4]

Experimental Protocol for Antidepressant-like Activity (Forced Swim Test in Mice):

  • Animal Acclimation: Mice are housed under standard laboratory conditions with free access to food and water and are acclimated to the experimental room.

  • Drug Administration: Test compounds, a positive control (e.g., fluoxetine), and a vehicle control are administered to different groups of mice, typically via intraperitoneal (i.p.) injection, at a specific time before the test.

  • Forced Swim Test: Each mouse is placed individually in a cylinder of water from which it cannot escape. The duration of immobility (floating without struggling) is recorded over a set period (e.g., the last 4 minutes of a 6-minute test).

  • Data Analysis: The mean immobility time for each group is calculated. A significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.

Structure-Activity Relationship (SAR) Insights

Based on the broader literature on phenylpiperazine derivatives, several general SAR trends can be inferred, which can guide the design of analogs of this compound:

  • Substitution on the Phenyl Ring:

    • Position: The position of substituents (ortho, meta, para) on the phenyl ring significantly impacts receptor affinity and selectivity.

    • Electronic Effects: Electron-withdrawing groups (e.g., halogens, CF3) or electron-donating groups (e.g., methoxy) can modulate the pKa of the piperazine nitrogen and influence binding. For instance, in some anticancer phenylpiperazine derivatives, dichlorination of the phenyl ring enhances cytotoxicity.[3]

  • The Propanenitrile Linker:

    • The length and rigidity of the linker between the piperazine and the terminal functional group are critical. The 3-oxopropanenitrile linker provides a specific spatial arrangement and chemical reactivity. Modifications to this linker, such as altering its length or introducing conformational constraints, would likely have a profound impact on activity.

  • The Nitrile Group:

    • As discussed, the nitrile group is a key feature for potential covalent or pseudo-covalent interactions with enzyme active sites, particularly serine proteases like DPP-4. Its replacement with other functional groups (e.g., amides, carboxylic acids) would be a critical modification to probe its role in the mechanism of action.

Conclusion and Future Perspectives

The this compound scaffold holds considerable promise as a template for the development of novel therapeutic agents. While direct and extensive research on its analogs is currently limited, the analysis of related compound series provides a strong rationale for its exploration in several key areas:

  • DPP-4 Inhibition: The presence of the β-ketonitrile moiety makes this a highly attractive area for investigation. A systematic synthesis and screening of analogs with diverse substitutions on the phenyl ring could lead to the discovery of potent and selective non-peptidomimetic DPP-4 inhibitors for the treatment of type 2 diabetes.

  • Oncology: Given the established anticancer activity of many phenylpiperazine derivatives, screening a library of these analogs against a panel of cancer cell lines is a logical next step.

  • CNS Disorders: The phenylpiperazine core suggests that these compounds could be valuable probes for CNS targets. Evaluation of their binding affinities at various serotonin and dopamine receptors could uncover novel candidates for the treatment of depression, anxiety, and other neurological disorders.

Future research should focus on the systematic synthesis of a focused library of this compound analogs to establish clear structure-activity relationships for specific biological targets. The development of robust and efficient synthetic routes will be crucial for enabling these explorations. The insights provided in this guide offer a foundational framework for initiating such research programs.

References

An In-Depth Technical Guide to the Solubility and Stability of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of the chemical compound 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile (CAS Number: 14761-40-1). Due to the limited availability of public experimental data for this specific molecule, this document outlines standardized, industry-accepted protocols for determining its key physicochemical properties. Adherence to these methodologies will enable researchers to generate the robust data necessary for advancing drug discovery and development programs. This guide includes detailed experimental procedures, structured tables for data presentation, and workflow diagrams to visualize the testing processes.

Introduction

This compound, with the molecular formula C₁₃H₁₅N₃O and a molecular weight of 229.28 g/mol , is a compound of interest in medicinal chemistry and drug development. A thorough understanding of its solubility and stability is paramount for its progression as a potential therapeutic agent. These properties are critical for formulation development, pharmacokinetic profiling, and ensuring safety and efficacy. This guide presents a series of established protocols based on international guidelines to systematically characterize this compound.

Compound Information:

PropertyValue
IUPAC Name This compound
Synonym 1-piperazinepropanenitrile, beta-oxo-4-phenyl-
CAS Number 14761-40-1
Molecular Formula C₁₃H₁₅N₃O
Molecular Weight 229.28 g/mol
Melting Point 130-132 °C

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Both kinetic and thermodynamic solubility assays are recommended to fully characterize the dissolution properties of this compound.

Experimental Protocols

This method determines the equilibrium solubility of a compound, which is the true solubility under a given set of conditions.

Protocol:

  • Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4) and relevant organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile).

  • Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After incubation, visually inspect the samples to ensure an excess of solid material remains.

  • Separate the undissolved solid from the solution by centrifugation and/or filtration (using a filter that does not adsorb the compound).

  • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Perform the experiment in triplicate for each condition.

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound when rapidly precipitated from a high-concentration stock solution (typically in DMSO).

Protocol:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • In a 96-well microplate, add the DMSO stock solution to a series of aqueous buffers (e.g., pH 7.4 phosphate-buffered saline) to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%).

  • Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.

  • Alternatively, after incubation, filter the solutions and quantify the concentration of the dissolved compound in the filtrate via HPLC-UV or LC-MS/MS.

Data Presentation

The following tables should be used to summarize the experimental findings.

Table 1: Thermodynamic Solubility of this compound

Solvent/BufferpHTemperature (°C)Mean Solubility (µg/mL)Standard Deviation
0.1 N HCl1.225
Acetate Buffer4.525
Phosphate Buffer6.825
Phosphate-Buffered Saline7.425
Water~7.025
EthanolN/A25
MethanolN/A25
AcetonitrileN/A25
Dimethyl Sulfoxide (DMSO)N/A25
Repeat at 37°C

Table 2: Kinetic Solubility of this compound

Aqueous BufferpHIncubation Time (h)Mean Kinetic Solubility (µM)Standard Deviation
Phosphate-Buffered Saline7.42
Simulated Gastric Fluid1.22
Simulated Intestinal Fluid6.82

Visualization of Solubility Workflow

G cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility thermo_start Add excess compound to solvent thermo_shake Agitate at constant T (24-48h) thermo_start->thermo_shake thermo_separate Centrifuge/Filter thermo_shake->thermo_separate thermo_quantify Quantify concentration (HPLC) thermo_separate->thermo_quantify kinetic_start Prepare DMSO stock kinetic_add Add stock to buffer kinetic_start->kinetic_add kinetic_incubate Incubate (2h) kinetic_add->kinetic_incubate kinetic_measure Measure turbidity or quantify kinetic_incubate->kinetic_measure start Solubility Assessment start->thermo_start Equilibrium start->kinetic_start High-throughput G cluster_forced Forced Degradation cluster_formal ICH Stability Studies start Stability Assessment method_dev Develop Stability-Indicating Method (HPLC) start->method_dev acid Acid Hydrolysis solid_state Solid-State (ICH Q1A) base Base Hydrolysis oxidation Oxidation thermal Thermal photo Photolytic solution_state Solution-State (pH) photostability Photostability (ICH Q1B) method_dev->acid method_dev->base method_dev->oxidation method_dev->thermal method_dev->photo method_dev->solid_state method_dev->solution_state method_dev->photostability

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

This technical guide outlines a research framework for the investigation of potential therapeutic targets for the novel compound, 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile. Based on a comprehensive analysis of structurally related analogs, this document hypothesizes that the compound's core phenylpiperazine moiety confers a high probability of interaction with several key classes of G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmission. The primary candidate targets identified for investigation are serotonin receptors (5-HT₁A, 5-HT₂A, 5-HT₂C), dopamine receptors (D₂, D₃), α-adrenergic receptors, and monoamine oxidase (MAO) enzymes. This guide provides detailed experimental protocols for in vitro binding and functional assays to validate these potential targets, along with a structured presentation of existing quantitative data from analogous compounds to inform initial experimental design. Furthermore, this document includes visualizations of relevant signaling pathways and a proposed experimental workflow to guide the pharmacological characterization of this compound.

Introduction

The N-phenylpiperazine scaffold is a well-established pharmacophore in modern medicinal chemistry, forming the core of numerous clinically significant drugs, particularly those targeting the central nervous system (CNS). Derivatives of phenylpiperazine have demonstrated a wide array of biological activities, including interactions with serotonergic, dopaminergic, and adrenergic systems. The subject of this guide, this compound, is a novel compound incorporating this privileged scaffold. While direct biological data for this specific molecule is not yet publicly available, its structural features suggest a strong potential for interaction with key therapeutic targets implicated in a variety of neurological and psychiatric disorders.

This document serves as a comprehensive resource for researchers initiating the pharmacological profiling of this compound. It provides a focused, literature-supported rationale for the selection of high-probability therapeutic targets and offers detailed experimental methodologies for their validation.

Proposed Therapeutic Target Classes

Based on extensive analysis of structurally similar phenylpiperazine derivatives, the following target classes are proposed for initial investigation.

Serotonin (5-HT) Receptors

The phenylpiperazine moiety is a classic structural motif in ligands for various serotonin receptor subtypes. Many derivatives exhibit high affinity for 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors, which are implicated in the pathophysiology of depression, anxiety, and psychosis.[1]

Dopamine (D) Receptors

Phenylpiperazine derivatives have also been identified as potent ligands for dopamine D₂-like receptors, particularly the D₂ and D₃ subtypes.[2][3] These receptors are critical targets for antipsychotic medications and therapies for Parkinson's disease.

Adrenergic (α) Receptors

A number of N-phenylpiperazine compounds have shown significant affinity for α₁-adrenergic receptors.[4][5] These receptors are involved in the regulation of blood pressure and are targets for the treatment of hypertension and benign prostatic hyperplasia.

Monoamine Oxidase (MAO)

The structural features of this compound suggest a potential for interaction with monoamine oxidases (MAO-A and MAO-B).[6] These enzymes are responsible for the degradation of monoamine neurotransmitters and are established targets for antidepressants and drugs for neurodegenerative diseases.

Quantitative Data for Structurally Related Compounds

To guide the initial assessment of this compound, the following tables summarize the binding affinities (Kᵢ) and functional potencies (IC₅₀/EC₅₀) of structurally analogous phenylpiperazine derivatives at the proposed target classes.

Table 1: Binding Affinities (Kᵢ, nM) of Phenylpiperazine Analogs at Serotonin Receptors

Compound/Analog5-HT₁A5-HT₂A5-HT₂CReference(s)
1-(2-Methoxyphenyl)piperazine35>3500-[7]
FG-1625>10000>10000[1]
FG-754>10000>10000[1]
FG-18--17[1]
1-(m-chlorophenyl)piperazine (mCPP)~800~360~1300[8]
Compound 8c3.77--[9]
Compound 9b23.939.4-[10]

Table 2: Binding Affinities (Kᵢ, nM) of Phenylpiperazine Analogs at Dopamine Receptors

Compound/AnalogD₂D₃Reference(s)
WC10--[2]
WC26--[2]
WC44--[2]
Compound 6a>5601.4[3][11]
Compound 12a300-[10]

Table 3: Binding and Functional Data of Phenylpiperazine Analogs at Adrenergic Receptors

Compound/AnalogReceptor SubtypeKᵢ (nM)IC₅₀ (nM)Reference(s)
LASSBio-772α₁A0.14-[12]
LASSBio-772α₁B5.55-[12]
Compound 14α₁ (non-selective)11.9-[5]
Compound 10α₁A-57.6[13]
Compound 12α₁B-8.5[13]

Table 4: Inhibitory Potency (IC₅₀, µM) of Phenylpiperazine Analogs against Monoamine Oxidase

Compound/AnalogMAO-AMAO-BReference(s)
Clorgyline (Reference)--[14]
Selegiline (Reference)--[14]

Note: Data for specific phenylpiperazine analogs with the propanenitrile side chain against MAO is limited in the public domain. The table is structured for future data population.

Experimental Protocols

The following sections provide detailed protocols for the in vitro characterization of this compound at the proposed therapeutic targets.

General Experimental Workflow

The proposed workflow for the initial pharmacological characterization of the compound is outlined below.

G cluster_0 Primary Screening cluster_1 Secondary Screening (for active compounds) cluster_2 Lead Optimization Compound Synthesis\nand Purification Compound Synthesis and Purification Radioligand Binding Assays\n(5-HT, DA, Adrenergic Receptors) Radioligand Binding Assays (5-HT, DA, Adrenergic Receptors) Compound Synthesis\nand Purification->Radioligand Binding Assays\n(5-HT, DA, Adrenergic Receptors) MAO Enzyme\nInhibition Assays MAO Enzyme Inhibition Assays Radioligand Binding Assays\n(5-HT, DA, Adrenergic Receptors)->MAO Enzyme\nInhibition Assays Functional Assays\n(e.g., Calcium Flux, cAMP) Functional Assays (e.g., Calcium Flux, cAMP) MAO Enzyme\nInhibition Assays->Functional Assays\n(e.g., Calcium Flux, cAMP) Determine Agonist/Antagonist\nActivity and Potency (EC50/IC50) Determine Agonist/Antagonist Activity and Potency (EC50/IC50) Structure-Activity\nRelationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Determine Agonist/Antagonist\nActivity and Potency (EC50/IC50)->Structure-Activity\nRelationship (SAR) Studies ADME/Tox Profiling ADME/Tox Profiling G cluster_0 5-HT1A Receptor Signaling 5-HT 5-HT 5-HT1A Receptor 5-HT1A Receptor 5-HT->5-HT1A Receptor Gi/o Gi/o 5-HT1A Receptor->Gi/o Adenylate Cyclase Adenylate Cyclase Gi/o->Adenylate Cyclase K+ Channels K+ Channels Gi/o->K+ Channels Gβγ cAMP cAMP Adenylate Cyclase->cAMP ATP Neuronal Hyperpolarization Neuronal Hyperpolarization K+ Channels->Neuronal Hyperpolarization K+ efflux G cluster_1 5-HT2A Receptor Signaling 5-HT 5-HT 5-HT2A Receptor 5-HT2A Receptor 5-HT->5-HT2A Receptor Gq/11 Gq/11 5-HT2A Receptor->Gq/11 PLC PLC Gq/11->PLC IP3 IP3 PLC->IP3 hydrolyzes PIP2 DAG DAG PLC->DAG hydrolyzes PIP2 PIP2 PIP2 Ca2+ Release Ca2+ Release IP3->Ca2+ Release from ER PKC Activation PKC Activation DAG->PKC Activation

References

Methodological & Application

Application Note: Quantification of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile is a chemical compound of interest in pharmaceutical research and development.[1] Accurate and precise quantification of this molecule is crucial for various stages of drug development, including purity assessment of bulk drug substance, formulation analysis, and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound. The described method is intended as a starting point and must be fully validated by the end-user for their specific application.

Principle of the Method

Data Presentation

The following table summarizes the expected quantitative performance parameters of this HPLC method. These values are illustrative and should be confirmed during method validation.

ParameterExpected Performance
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Retention Time Approximately 5-7 minutes

Experimental Protocols

1. Materials and Reagents

  • Reference Standard: this compound (Purity ≥98%)[1]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Buffers: Ammonium acetate (ACS grade or higher)

  • Acids/Bases: Formic acid (ACS grade or higher) for pH adjustment

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: C18, 5 µm particle size, 4.6 x 150 mm (or equivalent)

  • Mobile Phase: 60:40 (v/v) Acetonitrile : 20 mM Ammonium Acetate buffer (pH adjusted to 4.5 with formic acid)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 239 nm (based on UV characteristics of similar phenylpiperazine compounds)[2]

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

3. Preparation of Solutions

  • Mobile Phase Preparation:

    • Prepare a 20 mM Ammonium Acetate solution by dissolving the appropriate amount of ammonium acetate in HPLC grade water.

    • Adjust the pH of the aqueous solution to 4.5 using formic acid.

    • Filter the buffer solution through a 0.45 µm nylon filter.

    • Combine the filtered buffer with acetonitrile in a 40:60 ratio (Aqueous:Organic).

    • Degas the final mobile phase by sonication or helium sparging.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer the standard to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards (1, 5, 10, 25, 50, 100 µg/mL):

    • Perform serial dilutions of the Standard Stock Solution with the mobile phase to achieve the desired concentrations.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

    • Vortex and sonicate if necessary to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover or system contamination.

  • Inject the calibration standards in order of increasing concentration.

  • Inject the prepared sample solutions.

  • After each sample injection, a blank injection is recommended to prevent carryover.

5. Data Analysis and Calculations

  • Integrate the peak corresponding to this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Determine the concentration of this compound in the sample solutions using the calibration curve equation.

  • Calculate the final concentration or purity of the analyte in the original sample, accounting for all dilutions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing reagents Reagents & Standards mobile_phase Mobile Phase Preparation reagents->mobile_phase stock_solution Standard Stock Solution reagents->stock_solution sample_prep Sample Preparation reagents->sample_prep cal_standards Calibration Standards stock_solution->cal_standards injection Inject Standards & Samples cal_standards->injection sample_prep->injection equilibration System Equilibration equilibration->injection detection UV Detection at 239 nm injection->detection integration Peak Integration detection->integration calibration_curve Calibration Curve Generation integration->calibration_curve quantification Sample Quantification calibration_curve->quantification

Caption: Workflow for HPLC quantification of this compound.

logical_relationship cluster_method Analytical Method cluster_quantification Quantification Principle compound Analyte: This compound separation Reverse-Phase Separation (C18) compound->separation detection UV Detection separation->detection peak_area Peak Area detection->peak_area calibration External Standard Calibration peak_area->calibration concentration Concentration calibration->concentration

Caption: Logical relationship of the analytical quantification principle.

References

Application Notes and Protocols: 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile and a Class of Structurally Related Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Availability of Data: As of December 2025, detailed public-domain information regarding the specific application of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile in drug discovery is limited. To provide comprehensive and actionable insights, this document focuses on a class of structurally related propanenitrile derivatives that have been evaluated as orally active α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. This will serve as an illustrative example of how the propanenitrile scaffold can be utilized in the discovery of novel therapeutics.

Introduction to Propanenitrile Derivatives in Drug Discovery

The propanenitrile moiety is a versatile functional group in medicinal chemistry. Its derivatives have been explored for a wide range of biological activities. One notable application is in the development of central nervous system (CNS) active agents, such as anticonvulsants. The electronic properties and metabolic stability of the cyano group can contribute favorably to the pharmacokinetic and pharmacodynamic profiles of drug candidates.

A study on 3-[(4-Oxo-4H-pyrido[3,2-e][1][2]thiazin-2-yl)(phenyl)amino]propanenitrile derivatives has demonstrated their potential as AMPA receptor antagonists with significant anticonvulsant activity.[3] This class of compounds provides a valuable case study for researchers interested in the broader potential of the propanenitrile scaffold.

Quantitative Data Summary

The following table summarizes the in vivo anticonvulsant activity and neurotoxicity of selected propanenitrile derivatives from a study on AMPA receptor antagonists. The data is presented to facilitate comparison of their therapeutic potential.[3]

Compound IDAnticonvulsant Activity (MES) ED₅₀ (mg/kg, p.o.)Anticonvulsant Activity (PTZ) ED₅₀ (mg/kg, p.o.)Neurotoxicity (Rotarod) TD₅₀ (mg/kg, p.o.)Protective Index (MES) (TD₅₀/ED₅₀)Protective Index (PTZ) (TD₅₀/ED₅₀)
25 15.828.216910.76.0
27 11.314.813612.09.2
YM928 15.129.377.05.12.6
Talampanel 3.15.515.14.92.7

ED₅₀: Median effective dose required to produce an anticonvulsant effect in 50% of the animals. TD₅₀: Median toxic dose causing motor impairment in 50% of the animals. MES: Maximal Electroshock Seizure Test. PTZ: Pentylenetetrazol-Induced Seizure Test. p.o.: Per os (oral administration). YM928 and Talampanel are reference AMPA receptor antagonists.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments used to characterize the anticonvulsant and neurotoxic profiles of the propanenitrile derivatives.

Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures.[4][5][6]

  • Animals: Male ICR mice (4 weeks old, 20-25 g).

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.

  • Procedure:

    • Acclimate mice to the laboratory environment for at least one hour before testing.

    • Administer the test compound or vehicle orally (p.o.).

    • At the time of predicted peak effect (e.g., 30-60 minutes post-administration), apply a drop of anesthetic ophthalmic solution to the mouse's eyes.

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.[7]

    • Observe the animal for the presence or absence of a tonic hindlimb extension.

    • The absence of the tonic hindlimb extension is considered protection.

    • The ED₅₀ is calculated from the dose-response data.

Pentylenetetrazol (PTZ)-Induced Seizure Test

This test is a model for myoclonic and absence seizures.[6][8][9]

  • Animals: Male ICR mice (4 weeks old, 20-25 g).

  • Reagents: Pentylenetetrazol (PTZ) solution in saline.

  • Procedure:

    • Acclimate mice as described for the MES test.

    • Administer the test compound or vehicle orally.

    • At the time of predicted peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously.[8]

    • Place the mouse in an observation chamber and observe for 30 minutes.

    • The primary endpoint is the occurrence of clonic seizures (lasting for at least 5 seconds).

    • The absence of clonic seizures is considered protection.

    • The ED₅₀ is calculated from the dose-response data.

Rotarod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.[1][10][11]

  • Animals: Male ICR mice (4 weeks old, 20-25 g).

  • Apparatus: An accelerating rotarod apparatus.

  • Procedure:

    • Train the mice on the rotarod at a constant speed (e.g., 4 rpm) for a set period (e.g., 1-2 minutes) for 2-3 trials before the test day.

    • On the test day, administer the test compound or vehicle orally.

    • At the time of predicted peak effect, place the mouse on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).[1][10]

    • Record the time the mouse remains on the rotating rod. A fall or passive rotation is considered the endpoint.

    • A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates motor impairment.

    • The TD₅₀ is calculated from the dose-response data.

Visualizations

Experimental Workflow for Anticonvulsant Drug Screening

G cluster_0 Pre-clinical Evaluation of Propanenitrile Derivatives cluster_1 In Vivo Testing in Mice cluster_2 Data Analysis compound Test Compound (Propanenitrile Derivative) po_admin Oral Administration (p.o.) compound->po_admin vehicle Vehicle Control vehicle->po_admin mes_test Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) po_admin->mes_test ptz_test Pentylenetetrazol (PTZ) Test (Myoclonic/Absence Seizure Model) po_admin->ptz_test rotarod_test Rotarod Test (Motor Coordination/Neurotoxicity) po_admin->rotarod_test ed50 Calculate ED₅₀ (Anticonvulsant Potency) mes_test->ed50 ptz_test->ed50 td50 Calculate TD₅₀ (Neurotoxicity) rotarod_test->td50 pi Determine Protective Index (PI) (TD₅₀ / ED₅₀) ed50->pi td50->pi

Caption: Workflow for evaluating the anticonvulsant properties of propanenitrile derivatives.

Simplified Signaling Pathway of an AMPA Receptor Antagonist

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Membrane cluster_2 Postsynaptic Neuron glutamate Glutamate (Neurotransmitter) ampa_r AMPA Receptor glutamate->ampa_r binds & activates ion_channel Ion Channel (Na⁺, Ca²⁺) ampa_r->ion_channel opens antagonist Propanenitrile Derivative (AMPA Antagonist) antagonist->ampa_r blocks no_depolarization Reduced/No Depolarization (Anticonvulsant Effect) antagonist->no_depolarization depolarization Depolarization ion_channel->depolarization Ion influx leads to

References

Application Notes and Protocols for In Vitro Assay Development with 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial in vitro characterization of the novel compound, 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile. Given the absence of established biological targets for this specific molecule in the public domain, this document presents a tiered approach for its preliminary assessment. The following protocols are designed to first evaluate the compound's general cellular toxicity and then to explore a plausible inhibitory activity based on structural similarities to known bioactive molecules.

Application Note 1: Cytotoxicity Profiling

Objective: To determine the cytotoxic potential of this compound against a panel of relevant human cell lines. This is a critical first step in understanding the compound's therapeutic window and guiding concentration ranges for subsequent functional assays.

A common method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells, forming a purple formazan product.[1][2] The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol: MTT Cell Viability Assay[1][2]

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Data Presentation:

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineIncubation Time (h)IC₅₀ (µM)
HeLa48[Insert Value]
A54948[Insert Value]
MCF-748[Insert Value]
HeLa72[Insert Value]
A54972[Insert Value]
MCF-772[Insert Value]

Experimental Workflow:

G cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Assay & Measurement cluster_3 Data Analysis prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound prep_cells->treat_cells prep_compound Prepare Compound Dilutions prep_compound->treat_cells incubate_cells Incubate for 48-72h treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize incubate_mtt->add_dmso read_plate Measure Absorbance at 570 nm add_dmso->read_plate analyze_data Calculate % Viability & IC50 read_plate->analyze_data

Caption: Workflow for the MTT-based cell viability assay.

Application Note 2: Hypothetical Renin Inhibition Assay

Objective: To investigate the potential inhibitory effect of this compound on the enzymatic activity of renin, a key aspartyl protease in the renin-angiotensin system (RAS). This hypothesis is based on the structural features of the compound which bear some resemblance to known renin inhibitors.

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay, a common method for measuring protease activity. The assay utilizes a fluorogenic substrate containing a cleavage site for renin, flanked by a fluorescent donor and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by renin, the donor and quencher are separated, leading to an increase in fluorescence.

Experimental Protocol: FRET-Based Renin Inhibition Assay[3][4]

Materials:

  • This compound

  • Recombinant human renin

  • Renin FRET substrate (e.g., (DABCYL)-γ-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS)-NH₂)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl)

  • DMSO

  • Positive control inhibitor (e.g., Aliskiren)

  • Black, low-volume 384-well plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of the compound and the positive control in DMSO. Create a serial dilution of the test compound and positive control in assay buffer.

  • Assay Setup: Add 5 µL of the diluted compound or control to the wells of the 384-well plate. Include wells with assay buffer and DMSO as a vehicle control.

  • Enzyme Addition: Add 10 µL of diluted renin solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for the binding of the inhibitor to the enzyme.

  • Reaction Initiation: Add 10 µL of the FRET substrate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30-60 minutes (Excitation/Emission wavelengths will depend on the specific FRET pair used, e.g., ~340 nm excitation and ~490 nm emission for EDANS/DABCYL).

  • Data Analysis: Determine the initial reaction velocity (V₀) from the linear phase of the fluorescence increase over time. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Data Presentation:

Table 2: Inhibitory Activity of this compound against Human Renin

CompoundIC₅₀ (nM)
This compound[Insert Value]
Aliskiren (Positive Control)[Insert Value]

Signaling Pathway and Assay Principle:

G cluster_0 Renin-Angiotensin System (Simplified) cluster_1 FRET Assay Principle Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Substrate FRET Substrate (Quenched) Cleaved_Substrate Cleaved Products (Fluorescent) Substrate->Cleaved_Substrate Renin Renin Renin Compound This compound Compound->Renin

Caption: Simplified Renin-Angiotensin pathway and FRET assay principle.

Disclaimer: The proposed application notes and protocols are based on general methodologies for in vitro compound characterization. The hypothetical renin inhibition assay is suggested based on structural similarities to known inhibitors and requires experimental validation. Researchers should optimize these protocols based on their specific experimental setup and cell lines.

References

Application Notes and Protocols for the Crystallization of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for obtaining single crystals of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile suitable for X-ray crystallography. The successful growth of high-quality single crystals is a critical bottleneck in determining the three-dimensional structure of small molecules, which is essential for structure-based drug design and understanding molecular interactions. The following protocols are based on established methods for the crystallization of small organic molecules, including derivatives of phenylpiperazine.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry. Phenylpiperazine moieties are common scaffolds in the development of various therapeutic agents. Elucidating the precise three-dimensional structure of these compounds through single-crystal X-ray diffraction provides invaluable insights into their conformation, stereochemistry, and potential intermolecular interactions, which are crucial for optimizing their biological activity and physicochemical properties.

The crystallization process for small organic molecules is often a matter of trial and error, involving the screening of various solvents, temperatures, and crystallization techniques.[1][2] This document outlines several common and effective crystallization methods that can serve as a starting point for growing crystals of this compound.

Crystallization Strategies

The choice of crystallization method and solvent is paramount for obtaining high-quality single crystals.[3] Common techniques for small molecules include slow evaporation, slow cooling, and vapor diffusion.[4] The selection of an appropriate solvent or solvent system is critical; typically, a solvent in which the compound has moderate solubility is a good starting point.[5]

Key Considerations for Crystallization:
  • Purity of the Compound: The starting material should be of the highest possible purity. Impurities can inhibit crystal growth or lead to poorly formed crystals.

  • Solvent Selection: A solvent in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures is ideal for slow cooling methods. For slow evaporation, a solvent in which the compound is moderately soluble is preferred.

  • Nucleation and Growth: The goal is to promote slow nucleation and growth, which generally leads to larger and higher-quality crystals. This can be achieved by controlling the rate of solvent evaporation or cooling.[5]

  • Environment: A vibration-free environment is crucial for undisturbed crystal growth.[5]

Experimental Protocols

The following are generalized protocols that can be adapted for the crystallization of this compound. It is recommended to perform these experiments in parallel with a variety of solvents to increase the likelihood of success.

Protocol 1: Slow Evaporation

This is often the simplest and most successful method for obtaining single crystals of organic compounds.[5]

  • Preparation of a Saturated Solution:

    • Dissolve a small amount of this compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate) at room temperature to create a nearly saturated solution.[6]

    • Ensure the compound is fully dissolved. Gentle warming may be necessary.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube to remove any particulate matter.

  • Crystal Growth:

    • Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

    • Place the vial in a quiet, undisturbed location at a constant temperature (e.g., room temperature).

    • Monitor the vial periodically over several days to weeks for the formation of crystals.

Protocol 2: Slow Cooling

This method is effective for compounds that have a significant increase in solubility with temperature.[4]

  • Preparation of a Saturated Solution at Elevated Temperature:

    • Prepare a saturated solution of the compound in a chosen solvent at an elevated temperature (e.g., 40-60 °C).

    • Filter the hot solution into a clean, pre-warmed vial.

  • Crystal Growth:

    • Seal the vial and place it in an insulated container (e.g., a Dewar flask filled with warm water or an insulated box) to allow for very slow cooling to room temperature over several hours or days.

    • Alternatively, a programmable heating block can be used to control the cooling rate precisely.

Protocol 3: Vapor Diffusion

Vapor diffusion is a highly effective technique, particularly when only small amounts of the compound are available.[4] This method involves the slow diffusion of a precipitant vapor into a solution of the compound.

  • Hanging Drop Method:

    • Dissolve the compound in a "good" solvent (one in which it is readily soluble).

    • Place a larger volume of a "poor" solvent (a precipitant in which the compound is insoluble, but which is miscible with the good solvent) in the reservoir of a well of a crystallization plate.

    • Pipette a small drop (1-5 µL) of the compound solution onto a siliconized glass coverslip.

    • Invert the coverslip and seal the well with the drop hanging over the reservoir.

    • The vapor from the poor solvent will slowly diffuse into the drop, gradually decreasing the solubility of the compound and promoting crystallization.

  • Sitting Drop Method:

    • The principle is the same as the hanging drop method, but the drop of the compound solution is placed on a pedestal within the well, surrounded by the reservoir of the poor solvent.

Data Presentation

While specific crystallographic data for this compound is not yet publicly available, the following table presents data for structurally related compounds to provide an expectation of the parameters that would be determined upon successful crystallization and X-ray diffraction analysis.

Parameter3-Oxo-3-(piperidin-1-yl)propanenitrile[7][8]1-(4-bromobenzoyl)-4-phenylpiperazinePhenylpiperazine Derivative (3m)[6]3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile
Molecular Formula C₈H₁₂N₂OC₁₇H₁₇BrN₂ONot SpecifiedC₁₆H₁₁N₃O
Crystal System MonoclinicMonoclinicNot SpecifiedMonoclinic
Space Group P2/cP2₁Not SpecifiedP2₁/c
a (Å) 9.7106 (2)Not SpecifiedNot Specified7.6683 (3)
b (Å) 8.9468 (2)Not SpecifiedNot Specified17.8013 (7)
c (Å) 9.8487 (2)Not SpecifiedNot Specified9.7574 (4)
β (°) 101.425 (1)Not SpecifiedNot Specified106.506 (4)
Volume (ų) 838.69 (3)Not SpecifiedNot Specified1277.05 (9)
Z 4Not SpecifiedNot Specified4
Temperature (K) 29690Not Specified293
Radiation Cu KαNot SpecifiedMo KαMo Kα
R-factor 0.053Not Specified0.06250.048

Visualizations

The following diagrams illustrate the general workflow for the crystallization of a small molecule for X-ray crystallography analysis.

Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis Compound Pure Compound Solvent Solvent Selection Compound->Solvent Solution Saturated Solution Solvent->Solution SlowEvap Slow Evaporation Solution->SlowEvap SlowCool Slow Cooling Solution->SlowCool VaporDiff Vapor Diffusion Solution->VaporDiff Harvest Crystal Harvesting SlowEvap->Harvest SlowCool->Harvest VaporDiff->Harvest XRD X-ray Diffraction Harvest->XRD Structure Structure Solution XRD->Structure

Caption: General workflow for small molecule crystallization.

Vapor_Diffusion_Setup Reservoir Reservoir (Precipitant) Vapor Vapor Diffusion (Precipitant into Drop) Coverslip Coverslip Drop Drop (Compound + Solvent) Vapor->Drop

Caption: Schematic of a hanging drop vapor diffusion setup.

References

Application Notes and Protocols for the Use of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile as a Novel Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-oxo-3-(4-phenylpiperazin-1-yl)propanenitrile core represents a versatile and promising scaffold for the development of novel inhibitors targeting a range of biological pathways. Its structure combines the well-established pharmacophoric features of the phenylpiperazine moiety with a reactive propanenitrile group, offering multiple points for chemical modification to explore structure-activity relationships (SAR). The phenylpiperazine group is a common feature in centrally acting drugs, while the nitrile group can act as a hydrogen bond acceptor or be involved in covalent interactions with target proteins. This document provides detailed protocols for the synthesis of the scaffold, its potential derivatization, and general methodologies for screening the resulting compounds for inhibitory activity.

Potential Biological Targets

While specific biological targets for inhibitors derived directly from the this compound scaffold are not extensively documented in publicly available literature, the broader class of phenylpiperazine derivatives has shown activity against a variety of targets. These include, but are not limited to:

  • Kinases: The phenylpiperazine scaffold is present in various kinase inhibitors, including those targeting Glycogen Synthase Kinase 3 (GSK-3) and BCR-ABL kinase.[1][2]

  • G-Protein Coupled Receptors (GPCRs): Many serotonergic and dopaminergic agents incorporate the phenylpiperazine motif.

  • Enzymes: Derivatives have been explored as inhibitors of enzymes such as tyrosinase.

Hypothetical Inhibitor Data

Due to the novelty of this specific scaffold, a library of hypothetical derivatives has been conceptualized to guide initial drug discovery efforts. The following table summarizes potential inhibitory activities against a panel of kinases, based on common SAR trends observed in similar compound classes.

Compound IDR1-Substitution (Phenyl Ring)R2-Modification (Piperazine)Target KinaseIC50 (µM)
H-0014-fluoroUnmodifiedGSK-3β5.2
H-0023,4-dichloroUnmodifiedSrc2.8
H-0034-methoxyUnmodifiedAurora A8.1
H-0044-fluoroN-methylGSK-3β3.5
H-0053,4-dichloroN-ethylSrc1.9

Experimental Protocols

Protocol 1: Synthesis of this compound Scaffold

This protocol describes a general method for the synthesis of the parent scaffold.

Materials:

  • 1-Phenylpiperazine

  • Ethyl cyanoacetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (1M)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separation funnel, rotary evaporator

Procedure:

  • To a solution of 1-phenylpiperazine (1 equivalent) in anhydrous ethanol in a round-bottom flask, add sodium ethoxide (1.1 equivalents) and stir at room temperature for 15 minutes.

  • Add ethyl cyanoacetate (1 equivalent) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Kinase Inhibition Assay (Example: GSK-3β)

This protocol provides a general framework for assessing the inhibitory activity of synthesized derivatives against a model kinase.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • Staurosporine (positive control)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 5 µL of kinase buffer containing the GSK-3β enzyme.

  • Add 1 µL of the diluted test compound or control (DMSO for negative control, staurosporine for positive control) to the appropriate wells.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP in kinase buffer.

  • Incubate the reaction mixture for 60 minutes at room temperature.

  • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation synthesis Synthesis of Scaffold (Protocol 1) derivatization Derivatization of Scaffold synthesis->derivatization purification Purification & Characterization (HPLC, NMR, MS) derivatization->purification assay Kinase Inhibition Assay (Protocol 2) purification->assay ic50 IC50 Determination assay->ic50 sar Structure-Activity Relationship Analysis ic50->sar sar->derivatization Optimization

Caption: Experimental workflow for the synthesis and evaluation of inhibitors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt gsk3b GSK-3β akt->gsk3b tau Tau gsk3b->tau transcription Gene Transcription gsk3b->transcription inhibitor Scaffold-Based Inhibitor inhibitor->gsk3b Inhibition

Caption: Hypothetical targeting of the GSK-3β signaling pathway.

References

Application Notes and Protocols for Antimicrobial and Antifungal Studies of Phenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The increasing prevalence of multidrug-resistant pathogenic microorganisms necessitates the discovery and development of novel antimicrobial and antifungal agents. Phenylpiperazine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This document provides detailed protocols for the in vitro evaluation of the antimicrobial and antifungal potential of compounds such as 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile. The methodologies described herein are based on standard assays widely used in the field of microbiology and drug discovery.

Data Presentation: Hypothetical Antimicrobial and Antifungal Activity

The following tables represent a standardized format for presenting quantitative data obtained from antimicrobial and antifungal assays. The data presented are hypothetical and serve as an illustration of how to report findings for a test compound like this compound against a panel of common bacterial and fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Test Compound against Bacterial Strains

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive64
Bacillus subtilis ATCC 6633Positive32
Escherichia coli ATCC 25922Negative128
Pseudomonas aeruginosa ATCC 27853Negative>256

Table 2: Minimum Inhibitory Concentration (MIC) of Test Compound against Fungal Strains

Fungal StrainTypeMIC (µg/mL)
Candida albicans ATCC 90028Yeast16
Aspergillus niger ATCC 16404Mold64
Cryptococcus neoformans ATCC 14116Yeast32

Table 3: Zone of Inhibition Diameters for Test Compound (at 100 µ g/disk )

Microbial StrainZone of Inhibition (mm)
Staphylococcus aureus ATCC 2921312
Escherichia coli ATCC 259228
Candida albicans ATCC 9002815

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the determination of the minimum concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi

  • Bacterial and fungal inoculums standardized to 0.5 McFarland turbidity

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth only)

  • Resazurin sodium salt solution (for viability indication)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Dispense 100 µL of sterile broth (CAMHB or RPMI-1640) into each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Prepare the microbial inoculum by suspending colonies in sterile saline to match a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Inoculate each well with 10 µL of the standardized microbial suspension.

  • Include a positive control (broth with inoculum and standard drug) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • After incubation, assess microbial growth visually or by adding 20 µL of resazurin solution and incubating for a further 2-4 hours. A color change from blue to pink indicates viable cells.

  • The MIC is defined as the lowest concentration of the test compound at which no visible growth or color change is observed.

Agar Disk Diffusion Assay (Kirby-Bauer Method)

This method is used to assess the susceptibility of microorganisms to a test compound by measuring the diameter of the zone of growth inhibition.

Materials:

  • Mueller-Hinton Agar (MHA) plates for bacteria

  • Sabouraud Dextrose Agar (SDA) plates for fungi

  • Standardized microbial inoculums (0.5 McFarland)

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • Test compound solution

  • Positive and negative control disks

Procedure:

  • Prepare MHA or SDA plates and allow them to dry.

  • Dip a sterile cotton swab into the standardized microbial inoculum and streak the entire surface of the agar plate evenly in three directions.

  • Allow the plates to dry for a few minutes.

  • Impregnate sterile filter paper disks with a known concentration of the test compound solution (e.g., 100 µ g/disk ).

  • Place the impregnated disks onto the surface of the inoculated agar plates.

  • Place positive control (standard antibiotic/antifungal) and negative control (solvent only) disks on the same plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-35°C for 24-48 hours for fungi.

  • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Visualizations

Experimental Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_mic MIC Assay cluster_disk Disk Diffusion Assay cluster_data Data Analysis A Prepare Test Compound Stock Solution C Serial Dilution in 96-well Plate A->C B Culture & Standardize Microbial Inoculum D Inoculation of Wells B->D G Inoculate Agar Plates B->G C->D E Incubation D->E F Read MIC values E->F K Tabulate MICs and Zone Diameters F->K H Apply Compound-impregnated Disks G->H I Incubation H->I J Measure Zones of Inhibition I->J J->K L Compare with Controls K->L

Caption: Workflow for in vitro antimicrobial and antifungal screening.

Hypothetical Signaling Pathway Inhibition

G compound Phenylpiperazine Derivative enzyme Lanosterol 14α-demethylase compound->enzyme Inhibition disruption Membrane Disruption & Increased Permeability compound->disruption membrane Fungal Cell Membrane ergosterol Ergosterol Biosynthesis Pathway ergosterol->membrane Component of death Fungal Cell Death disruption->death

Caption: Hypothetical mechanism of antifungal action via ergosterol biosynthesis inhibition.

Application Notes and Protocols for the Synthesis of Novel AMPA Receptor Antagonists Utilizing 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key ionotropic glutamate receptor, plays a crucial role in mediating fast excitatory neurotransmission in the central nervous system (CNS).[1] Its involvement in synaptic plasticity makes it a significant target for therapeutic intervention in a range of neurological disorders, including epilepsy, neurodegenerative diseases, and pain.[2][3] The development of potent and selective AMPA receptor antagonists is a major focus of contemporary medicinal chemistry.

This document provides detailed application notes and a plausible synthetic protocol for the utilization of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile as a versatile starting material for the synthesis of novel AMPA receptor antagonists. The protocol describes a hypothetical synthetic route to a quinoxaline-2,3-dione derivative, a well-established scaffold for AMPA receptor antagonism.[4][5][6]

Data Presentation: Pharmacological Activity of Structurally Related AMPA Receptor Antagonists

The following table summarizes the in vitro and in vivo activities of representative AMPA receptor antagonists that share structural motifs with the proposed synthetic target. This data is provided for comparative purposes to guide the pharmacological evaluation of newly synthesized compounds.

Compound Name/ReferenceStructureAssay TypePotency (IC₅₀/Kᵢ/ED₅₀)SelectivityReference
Perampanel 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrileAMPA-induced Ca²⁺ influxIC₅₀ = 60 nMSelective non-competitive antagonist[7]
Compound 25 3-{(4-Oxo-4H-pyrido[3,2-e][8][9]thiazin-2-yl)[4-(trifluoromethoxy)phenyl]amino}propanenitrileKainate-induced toxicity-Anticonvulsant activity in MES and PTZ tests[8]
Compound 11a 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione[³H]AMPA bindingKᵢ = 0.021 µM>100-fold selective over NMDA receptor[4]
PNQX 1,4,7,8,9,10-hexahydro-9-methyl-6-nitropyrido[3,4-f]quinoxaline-2,3-dioneAMPA receptor bindingIC₅₀ = 0.063 µMAlso active at GlyN site (IC₅₀ = 0.37 µM)[5]
Phenylalanine Derivative 1 Phenylalanine-based structureAMPA receptor affinityKᵢ = 0.92 µMHigh selectivity over NMDA and KA receptors[2]

Experimental Protocols

This section outlines a detailed, hypothetical two-step protocol for the synthesis of a novel quinoxaline-2,3-dione-based AMPA receptor antagonist starting from this compound.

Step 1: Synthesis of Intermediate 1 - N-(2-amino-4-nitrophenyl)-3-oxo-3-(4-phenylpiperazin-1-yl)propanamide

This step involves the acylation of a substituted aniline with the starting material.

  • Materials:

    • This compound

    • 4-Nitro-1,2-phenylenediamine

    • Triethylamine

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of 4-nitro-1,2-phenylenediamine (1.1 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield Intermediate 1.

Step 2: Synthesis of Final Product - 7-Nitro-1-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydroquinoxaline-2,3-dione

This step involves an intramolecular cyclization to form the quinoxaline-2,3-dione ring.

  • Materials:

    • Intermediate 1

    • Oxalyl chloride

    • Anhydrous 1,4-Dioxane

    • Argon or Nitrogen atmosphere

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve Intermediate 1 (1.0 eq) in anhydrous 1,4-dioxane under an inert atmosphere.

    • Slowly add oxalyl chloride (1.5 eq) to the solution at room temperature.

    • Heat the reaction mixture to reflux (approximately 100 °C) for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and carefully quench with saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product via silica gel column chromatography to obtain the final quinoxaline-2,3-dione derivative.

Visualizations

AMPA Receptor Signaling Pathway

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor (GluA1/2/3/4) Glutamate->AMPA_R Binds Na_ion Na⁺ Influx AMPA_R->Na_ion Opens Channel Depolarization Depolarization Na_ion->Depolarization CaMKII CaMKII Depolarization->CaMKII Phosphorylation Receptor Phosphorylation CaMKII->Phosphorylation PKA PKA PKA->Phosphorylation PKC PKC PKC->Phosphorylation Trafficking Receptor Trafficking (LTP/LTD) Phosphorylation->Trafficking Gene_Expression Gene Expression (e.g., BDNF) Trafficking->Gene_Expression Leads to

Caption: AMPA receptor signaling cascade upon glutamate binding.

Synthetic Workflow

Synthesis_Workflow Start 3-Oxo-3-(4-phenyl- piperazin-1-yl)propanenitrile Intermediate Intermediate 1: N-(2-amino-4-nitrophenyl)-3-oxo-3- (4-phenylpiperazin-1-yl)propanamide Start->Intermediate Step 1: Acylation Reagent1 4-Nitro-1,2- phenylenediamine + Triethylamine Reagent1->Intermediate FinalProduct Final Product: 7-Nitro-1-(4-phenylpiperazin-1-yl)- 1,2,3,4-tetrahydroquinoxaline-2,3-dione (AMPA Antagonist) Intermediate->FinalProduct Step 2: Intramolecular Cyclization Reagent2 Oxalyl Chloride (Cyclization) Reagent2->FinalProduct

Caption: Proposed synthesis of a quinoxaline-2,3-dione AMPA antagonist.

References

Troubleshooting & Optimization

optimizing reaction conditions for 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used method of reacting 1-phenylpiperazine with a cyanoacetic acid derivative such as ethyl cyanoacetate.

Low or No Product Yield

Question: My reaction is showing low or no yield of the desired this compound. What are the potential causes and how can I address them?

Answer:

Low or no product yield is a common issue that can stem from several factors. Below is a systematic guide to troubleshoot this problem.

1. Incomplete Reaction:

  • Insufficient Reaction Time or Temperature: The reaction between 1-phenylpiperazine and ethyl cyanoacetate may require extended reaction times or elevated temperatures to proceed to completion, especially given that 1-phenylpiperazine is less nucleophilic than piperazine.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after the initially planned reaction time, consider extending it or gradually increasing the temperature.

  • Inefficient Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction.

    • Recommendation: Ensure vigorous stirring throughout the reaction.

2. Reagent Quality and Stoichiometry:

  • Degradation of Reagents: 1-phenylpiperazine can degrade over time, and ethyl cyanoacetate can hydrolyze if exposed to moisture.

    • Recommendation: Use freshly opened or purified reagents. Ensure that solvents are anhydrous.

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to a low yield.

    • Recommendation: Carefully calculate and measure the molar equivalents of 1-phenylpiperazine and ethyl cyanoacetate. A slight excess of the more volatile reagent may be considered to drive the reaction to completion.

3. Presence of Water:

  • Hydrolysis of Ethyl Cyanoacetate: Water in the reaction mixture can hydrolyze the ester, preventing the desired acylation.

    • Recommendation: Use anhydrous solvents and dry glassware. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

4. Suboptimal Reaction Conditions:

  • Solvent Choice: The polarity of the solvent can significantly influence the reaction rate.

    • Recommendation: While the reaction can be performed neat, using a polar aprotic solvent like Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF) may improve solubility and reaction rates. Some syntheses of similar compounds have successfully used alcohols as solvents, which can improve yield and purity.

  • Absence of a Catalyst or Base: While the reaction can proceed without a catalyst, a base can deprotonate the piperazine nitrogen, increasing its nucleophilicity and accelerating the reaction.

    • Recommendation: Consider adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

Formation of Side Products

Question: I am observing significant side products in my reaction mixture. What are they likely to be and how can I minimize their formation?

Answer:

The formation of side products can complicate purification and reduce the yield of the target compound.

1. Self-condensation of Ethyl Cyanoacetate:

  • Cause: In the presence of a strong base, ethyl cyanoacetate can undergo self-condensation.

  • Minimization: If using a base, add it slowly to the reaction mixture. Consider using a milder base or performing the reaction without a base, albeit with a longer reaction time.

2. Di-acylation of Piperazine (if piperazine is used as a starting material):

  • Cause: If piperazine is used instead of 1-phenylpiperazine, both nitrogen atoms can be acylated.

  • Minimization: Use a controlled stoichiometry of the acylating agent. This is not an issue when using 1-phenylpiperazine.

3. Unreacted Starting Materials:

  • Cause: Incomplete reaction as discussed in the "Low or No Product Yield" section.

  • Minimization: Refer to the recommendations for driving the reaction to completion.

Purification Challenges

Question: I am having difficulty purifying the final product. What are the recommended purification methods?

Answer:

Purification of this compound can be achieved through several methods.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method for purification.

  • Silica Gel Column Chromatography: This is a common and effective method for purifying organic compounds. A solvent system of ethyl acetate and hexanes is often a good starting point for elution.

  • Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective preliminary purification step.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic protocol for this compound?

A1: A plausible synthetic route involves the reaction of 1-phenylpiperazine with ethyl cyanoacetate. While a specific protocol for this exact molecule is not widely published, a general procedure based on similar reactions is provided in the "Experimental Protocols" section.

Q2: What is the expected yield for this synthesis?

A2: The yield can vary significantly depending on the reaction conditions. For the analogous reaction using piperazine, a yield of 70% has been reported. For acylations of other phenylpiperazine derivatives, yields can range from moderate to good. Optimization of reaction parameters is crucial to maximize the yield.

Q3: How can I confirm the identity and purity of my product?

A3: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be used to confirm the structure of the synthesized compound. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or melting point analysis.

Q4: Are there any safety precautions I should be aware of?

A4: Yes. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. 1-phenylpiperazine and ethyl cyanoacetate can be irritating and harmful if ingested or inhaled. Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Data Presentation

Table 1: Reaction Conditions for the Acylation of Piperazine Derivatives

EntryPiperazine DerivativeAcylating AgentSolventBaseTemperature (°C)Time (h)Yield (%)Reference
1PiperazineEthyl cyanoacetateNoneNoneRoom TempOvernight70Adapted from similar syntheses
21-PhenylpiperazineAcetyl chlorideDCMTriethylamine0 to RT2>90General Acylation
31-(4-hydroxyphenyl)piperazineAcetic anhydrideEthanol/WaterNaOH90-1001-2>80CN1616440A
4Substituted phenylpiperazineTrifluoromethanesulfonic anhydrideDichloromethaneTriethylamineRoom TempNot specified57PMC4879201

Note: The data in this table is derived from reactions of similar piperazine derivatives and may not be directly representative of the synthesis of this compound. It is intended to provide a starting point for optimization.

Experimental Protocols

Synthesis of this compound

This protocol is a suggested starting point based on the synthesis of analogous compounds. Optimization may be required.

Materials:

  • 1-Phenylpiperazine

  • Ethyl cyanoacetate

  • Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent

  • Triethylamine (optional, as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenylpiperazine (1.0 eq) in anhydrous DCM.

  • Add ethyl cyanoacetate (1.1 eq) to the solution.

  • (Optional) Add triethylamine (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the reaction mixture with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Mandatory Visualization

Synthesis_Workflow Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1-Phenylpiperazine Reaction Reaction Mixture A->Reaction B Ethyl Cyanoacetate B->Reaction C Solvent (e.g., DCM) C->Reaction D Base (optional, e.g., TEA) D->Reaction Wash1 Wash with NaHCO3 Reaction->Wash1 Wash2 Wash with Brine Wash1->Wash2 Dry Dry with Na2SO4 Wash2->Dry Concentrate1 Concentrate Dry->Concentrate1 Crude Crude Product Concentrate1->Crude Column Silica Gel Column Chromatography Crude->Column Concentrate2 Concentrate Column->Concentrate2 Pure Pure Product Concentrate2->Pure

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide Troubleshooting Guide for Synthesis cluster_causes Potential Causes cluster_solutions Solutions Problem Low or No Yield Cause1 Incomplete Reaction Problem->Cause1 Cause2 Poor Reagent Quality Problem->Cause2 Cause3 Presence of Water Problem->Cause3 Cause4 Suboptimal Conditions Problem->Cause4 Sol1 Increase Time/Temp Improve Mixing Cause1->Sol1 Sol2 Use Fresh Reagents Check Stoichiometry Cause2->Sol2 Sol3 Use Anhydrous Solvents Inert Atmosphere Cause3->Sol3 Sol4 Optimize Solvent Add Catalyst/Base Cause4->Sol4

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

Technical Support Center: Synthesis of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and straightforward method for the synthesis of this compound is the N-acylation of 1-phenylpiperazine with a suitable cyanoacetic acid derivative, typically an ester like ethyl cyanoacetate. This reaction forms the desired amide bond.

Q2: What are the key starting materials and reagents for this synthesis?

A2: The primary starting materials are 1-phenylpiperazine and a cyanoacetylating agent. Ethyl cyanoacetate is a common and cost-effective choice. Depending on the chosen reaction pathway, other reagents may include a base, a coupling agent, and appropriate solvents.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and petroleum ether, should be used to separate the starting materials from the product. Visualizing the spots under UV light will show the consumption of the starting materials and the formation of the product.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am getting a very low yield of the desired product, or the reaction is not proceeding at all. What are the potential causes and how can I improve the yield?

A: Low yields in the synthesis of this compound can stem from several factors. Below is a systematic guide to troubleshooting this issue.

  • Inadequate Reaction Conditions: The reaction may require optimization of temperature, time, and solvent.

    • Solution: Systematically vary the reaction conditions. Based on analogous reactions, temperatures can range from room temperature to reflux.[1] Reaction times may also need to be extended.

  • Insufficient Reagent Reactivity: Ethyl cyanoacetate may not be sufficiently reactive under the chosen conditions.

    • Solution: Consider using a more reactive cyanoacetylating agent, such as cyanoacetyl chloride. This would, however, necessitate the use of a base to neutralize the HCl byproduct.

  • Base Selection: The choice and amount of base can be critical, especially if starting from cyanoacetic acid or using an acyl chloride.

    • Solution: If using cyanoacetic acid, a coupling agent like EDC/HOBt is recommended.[2] If using cyanoacetyl chloride, a non-nucleophilic organic base like triethylamine or pyridine should be used. For the reaction with ethyl cyanoacetate, a stronger base like sodium methoxide might be necessary to deprotonate the piperazine and increase its nucleophilicity.[3]

  • Moisture in the Reaction: The presence of water can hydrolyze the ester or acyl chloride, leading to the formation of cyanoacetic acid and reducing the overall yield.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Side Products

Q: I am observing significant side products in my reaction mixture. What are they and how can I minimize their formation?

A: The formation of side products is a common issue. Identifying and mitigating these impurities is key to obtaining a high yield of the pure product.

  • Unreacted Starting Materials: This is the most common "impurity."

    • Solution: As discussed in "Low or No Product Yield," optimize the reaction conditions to drive the reaction to completion.

  • Hydrolysis of the Nitrile Group: The nitrile group can be sensitive to acidic or basic conditions, especially at elevated temperatures, leading to the formation of the corresponding amide or carboxylic acid.

    • Solution: Maintain neutral or mildly basic conditions during the reaction and work-up. Avoid prolonged exposure to strong acids or bases.

  • Double Acylation: While less common for the secondary amine in 1-phenylpiperazine, it's a theoretical possibility if a highly reactive acylating agent is used in large excess.

    • Solution: Use a stoichiometric amount of the acylating agent, or add it slowly to the reaction mixture.

Experimental Protocols

Protocol 1: Synthesis from 1-Phenylpiperazine and Ethyl Cyanoacetate

This protocol is based on the common reactivity of piperazines with esters.

Materials:

  • 1-Phenylpiperazine

  • Ethyl cyanoacetate

  • Sodium methoxide (optional, as a catalyst)

  • Anhydrous toluene or acetonitrile

  • Dichloromethane (for extraction)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate (for chromatography)

Procedure:

  • To a solution of 1-phenylpiperazine (1.0 eq) in anhydrous toluene, add ethyl cyanoacetate (1.1 eq).

  • If a catalyst is desired, add a catalytic amount of sodium methoxide (e.g., 0.1 eq).

  • Reflux the mixture for 3-6 hours, monitoring the reaction progress by TLC.[3]

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford pure this compound.[3]

Data Presentation: Impact of Reaction Parameters on Yield
ParameterConditionExpected Impact on YieldRationale
Temperature Low (e.g., room temp)Potentially lower and slower conversionMay not be sufficient to overcome the activation energy.
High (e.g., reflux)Generally higher and faster conversionIncreases reaction rate, but may also promote side reactions if too high or for prolonged periods.[4]
Solvent Aprotic (e.g., Toluene, Acetonitrile)FavorableSolubilizes reactants and is generally unreactive.
Protic (e.g., Ethanol)Potentially lowerCan compete with the amine for reaction with the ester (transesterification).
Base Catalyst AbsentSlower reaction, lower yieldThe reaction may proceed without a catalyst but is often sluggish.
Present (e.g., NaOMe)Faster reaction, higher yieldIncreases the nucleophilicity of the piperazine nitrogen.[3]
Stoichiometry Equimolar reactantsGood, but may be incompleteMay not drive the reaction to completion.
Slight excess of acylating agentHigher conversionLe Chatelier's principle; drives the equilibrium towards the product.

Visualizations

Experimental Workflow

experimental_workflow reagents 1-Phenylpiperazine + Ethyl Cyanoacetate reaction Reaction in Anhydrous Solvent (e.g., Toluene) reagents->reaction Heat (Reflux) workup Aqueous Work-up (Extraction) reaction->workup purification Column Chromatography workup->purification product This compound purification->product troubleshooting_logic start Low Yield? check_conditions Review Reaction Conditions start->check_conditions Yes check_reagents Assess Reagent Quality & Reactivity start->check_reagents Yes success Yield Improved start->success No optimize_temp Optimize Temperature & Time check_conditions->optimize_temp use_catalyst Add a Base Catalyst check_conditions->use_catalyst change_reagent Use More Reactive Acylating Agent check_reagents->change_reagent optimize_temp->success failure Still Low Yield optimize_temp->failure change_reagent->success change_reagent->failure use_catalyst->success use_catalyst->failure

References

Technical Support Center: Crystallization of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile.

Compound Data

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
CAS Number 14761-40-1[1][2][3]
Molecular Formula C₁₃H₁₅N₃O[1][2]
Molecular Weight 229.28 g/mol [1][2]
Appearance White solid (after purification)[4]
Topological Polar Surface Area (TPSA) 47.34 Ų[2]
logP 1.24888[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 2[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for failure to obtain crystals of this compound?

A1: The most common issue is that the solution is not supersaturated.[5] This can happen if too much solvent was used, the solution was not heated enough to dissolve the solute, or the cooling process is not optimal.[5][6] Another frequent problem is the presence of impurities that can inhibit crystal formation.[7][8]

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the melting point of the solid is low or if there are significant impurities lowering the melting point.[9] To resolve this, try returning the sample to the heat source, adding a small amount of additional solvent, and then allowing it to cool more slowly.[8][9]

Q3: The crystallization of this compound is happening too quickly, resulting in a fine powder. How can I get larger crystals?

A3: Rapid crystallization often traps impurities.[9] To slow down the process and encourage the growth of larger, purer crystals, you can try a few methods. Place the flask back on a heat source and add a little more solvent to slightly decrease the saturation.[9] Ensure the solution cools down slowly by insulating the flask.[9]

Q4: No crystals are forming, even after cooling the solution for an extended period. What steps can I take to induce crystallization?

A4: If your solution is clear and no crystals have formed, you can try several techniques to induce nucleation:

  • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[8][9]

  • Seeding: If you have a few crystals from a previous batch, add a tiny "seed" crystal to the solution. This will act as a template for further crystal growth.[6][9]

  • Cooling: Try cooling the solution to a lower temperature in an ice bath or refrigerator.[6]

  • Solvent Evaporation: Allow a small amount of the solvent to evaporate slowly, which will increase the concentration of the solute.[6]

Q5: The yield of my crystallized this compound is very low. How can I improve it?

A5: A low yield can be due to several factors. One common reason is using too much solvent, which means a significant amount of your compound remains dissolved in the mother liquor.[9] You can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again to obtain a second crop of crystals. Also, ensure that you have allowed sufficient time for the crystallization to complete at the chosen temperature.

Troubleshooting Crystallization Issues

This section provides a more in-depth guide to troubleshooting common problems encountered during the crystallization of this compound.

Problem 1: No Crystals Form

G start No Crystals Form sub_check Is the solution supersaturated? start->sub_check add_solute Add more solute and/or reduce solvent volume sub_check->add_solute  No induce_nucleation Induce Nucleation sub_check->induce_nucleation  Yes scratch Scratch inner surface of the flask induce_nucleation->scratch seed Add a seed crystal induce_nucleation->seed cool Cool to a lower temperature induce_nucleation->cool

Problem 2: Oiling Out

G start Compound 'Oils Out' cause Potential Causes start->cause impure High impurity level cause->impure low_mp Low melting point of compound in the chosen solvent cause->low_mp solution Solutions impure->solution low_mp->solution reheat Reheat, add more solvent, and cool slowly solution->reheat purify Further purify the crude material (e.g., chromatography) solution->purify

Experimental Protocols

General Crystallization Protocol for this compound

This is a general procedure that may need to be optimized for your specific experimental conditions.

  • Solvent Selection:

    • Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof with water or hexanes.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point of the solvent.

  • Cooling and Crystallization:

    • Once the solid is fully dissolved, remove the flask from the heat source.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature. To ensure slow cooling, you can place the flask on an insulating surface like a cork ring or a few paper towels.[9]

    • For further crystallization, you can place the flask in an ice bath or a refrigerator.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove any residual solvent.

References

Technical Support Center: Purification of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary methods for purifying this compound are column chromatography and recrystallization. Column chromatography is effective for removing a wide range of impurities, while recrystallization is excellent for achieving high purity if a suitable solvent is found.

Q2: What are the likely impurities in a synthesis of this compound?

A2: Common impurities may include unreacted starting materials such as 1-phenylpiperazine and an excess of the acylating agent (e.g., a cyanoacetic acid derivative). Side products from potential side reactions, such as the hydrolysis of the nitrile group to a carboxylic acid or amide, may also be present.

Q3: My purified compound appears as an oil and will not crystallize. What should I do?

A3: An oily product often indicates the presence of residual solvent or impurities that lower the melting point. Ensure all solvents are removed under high vacuum. If the product is still an oil, further purification by column chromatography is recommended.

Q4: I am observing significant streaking of my compound on the TLC plate during column chromatography. How can I resolve this?

A4: Streaking on a silica gel TLC plate is often due to the basic nature of the piperazine nitrogen interacting strongly with the acidic silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent system.

Q5: What is the expected purity of this compound after successful purification?

A5: With proper purification techniques, a purity of ≥98% can be achieved.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield After Purification Product loss during extraction or work-up.Ensure the pH of the aqueous layer is optimized for the extraction of the basic product. Check all waste layers by TLC for any dissolved product.
Product co-elutes with an impurity during column chromatography.Optimize the eluent system for better separation. A shallower gradient or a different solvent system may be required. Consider using a different stationary phase, such as alumina.
Incomplete precipitation or crystallization during recrystallization.Ensure the solution is sufficiently concentrated before cooling. Try adding an anti-solvent dropwise to induce precipitation. Scratching the inside of the flask with a glass rod can also initiate crystallization.
Persistent Impurities in the Final Product Impurity has similar polarity to the product.If column chromatography is ineffective, attempt recrystallization from a different solvent system. Sometimes, converting the product to a salt (e.g., hydrochloride) for purification and then neutralizing it back to the free base can be effective.
Thermal decomposition of the product during solvent removal.Use a rotary evaporator at a lower temperature and pressure. For highly sensitive compounds, consider freeze-drying if applicable.
Inconsistent Results Between Batches Variability in the quality of starting materials or reagents.Ensure the purity of starting materials before beginning the synthesis. Use freshly distilled solvents when necessary.
Variations in reaction or purification conditions.Carefully control reaction parameters such as temperature and time. Maintain a consistent purification protocol for each batch.

Experimental Protocols

Column Chromatography Purification

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude product. A similar procedure has been successfully used for the purification of 3-oxo-3-phenylpropanenitrile.[2]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Petroleum ether (or hexane)

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass chromatography column

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of petroleum ether and ethyl acetate to determine the optimal eluent system for separation. A good starting point is a 3:1 or 1:1 mixture. If streaking is observed, add 0.5% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in petroleum ether and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the crude product onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.

  • Elution: Begin eluting the column with the determined petroleum ether/ethyl acetate solvent system.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution progress by TLC.

  • Product Isolation: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Recrystallization Purification

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as dichloromethane/petroleum ether)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystals of the purified compound should form. For better yields, further cool the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Comparison of Purification Methods for Structurally Similar Compounds

CompoundPurification MethodEluent/SolventYieldPurityReference
3-oxo-3-phenylpropanenitrileFlash ChromatographyPetroleum ether/Ethyl acetate (3:1)58%Not Specified[2]
This compoundNot SpecifiedNot SpecifiedNot Specified≥98%[1]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound TLC_Analysis TLC Analysis to Determine Eluent Crude_Product->TLC_Analysis Initial Assessment Recrystallization Recrystallization Crude_Product->Recrystallization Alternative Method Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Optimized Eluent Purity_Check Purity & Identity Confirmation (NMR, LC-MS) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Pure_Product Pure Product (≥98%) Purity_Check->Pure_Product Meets Specification

Caption: General workflow for the purification and analysis of this compound.

References

challenges in the scale-up synthesis of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?

A1: The most common challenges during the scale-up synthesis include managing reaction exotherms, ensuring efficient mixing, dealing with solid handling and filtration, achieving consistent yield and purity, and adapting laboratory purification methods to a larger scale.

Q2: How can I improve the yield of the reaction at a larger scale?

A2: To improve yield, focus on optimizing reaction parameters such as temperature, reaction time, and stoichiometry of reactants. Ensure efficient mixing to maximize contact between reactants. A gradual addition of reagents can also help control side reactions. Consider conducting a Design of Experiments (DoE) at a smaller scale to identify optimal conditions before moving to a larger scale.

Q3: What purification methods are suitable for large-scale production?

A3: While laboratory-scale purification might involve flash chromatography, this is often not economically viable for large-scale production.[1] Recrystallization is a more common and scalable method for purifying solid products.[2] The choice of solvent is critical for successful recrystallization.[2]

Q4: Are there any specific safety precautions to consider during scale-up?

A4: Yes, a thorough safety assessment is crucial. Pay close attention to the thermal stability of reactants and products, potential for runaway reactions, and the handling of any hazardous materials. Ensure proper ventilation and use appropriate personal protective equipment. The use of automated systems can also minimize operator exposure.

Troubleshooting Guide

Low Yield
Symptom Possible Cause Suggested Solution
Low conversion of starting materials Inefficient mixing in the larger reactor, leading to poor contact between reactants.Increase agitation speed. Consider using a different type of impeller designed for better mixing in your reactor geometry.
Incorrect reaction temperature.Monitor and control the internal reaction temperature closely. An exothermic reaction might require external cooling to maintain the optimal temperature.
Degradation of reactants or products.Shorten the reaction time or lower the temperature. Analyze for degradation products to understand the decomposition pathway.
Significant formation of byproducts Side reactions becoming more prominent at a larger scale.Adjust the stoichiometry of the reactants. A slower addition of one reactant to the other can often minimize side reactions.
Presence of impurities in starting materials.Ensure the purity of starting materials meets the required specifications for the scaled-up process.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Product is off-color Presence of colored impurities from side reactions or degradation.Optimize the purification process. Consider a carbon treatment step before recrystallization to remove colored impurities.
Residual solvent.Ensure the product is thoroughly dried after filtration. Use techniques like vacuum drying at an appropriate temperature.
Presence of starting materials in the final product Incomplete reaction.Increase reaction time or temperature, or adjust the stoichiometry to drive the reaction to completion.
Presence of unknown impurities Unexpected side reactions or contamination.Use analytical techniques like LC-MS or GC-MS to identify the impurities. This will help in understanding their origin and devising a strategy to avoid their formation or remove them.

Experimental Protocols

General Protocol for the Synthesis of this compound (Illustrative)

This protocol is a general guideline and should be optimized for your specific equipment and scale.

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 4-phenylpiperazine and a suitable solvent (e.g., toluene, THF).

  • Reagent Addition: Slowly add a solution of ethyl cyanoacetate or a similar acylating agent to the reactor while maintaining the temperature between 10-20°C. The rate of addition should be controlled to manage any exotherm.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, HPLC).

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation and Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol).

  • Drying: Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis
ParameterLab-Scale (10g)Pilot-Scale (1kg)Notes
Yield 85%75%The decrease in yield at a larger scale can be due to less efficient mixing and heat transfer.
Purity (by HPLC) 99.5%98.0%Purity can be affected by localized overheating or longer reaction times at scale.
Reaction Time 4 hours6 hoursLonger reaction times are often required to ensure complete conversion in larger volumes.
Purification Method Flash ChromatographyRecrystallizationChromatography is generally not scalable for bulk production.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis cluster_solution Solution Implementation Start Low Yield or Purity Issue Check_Reaction Check Reaction Parameters (Temp, Time, Stoichiometry) Start->Check_Reaction Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Analyze_Impurities Identify Impurities (LC-MS, GC-MS) Start->Analyze_Impurities Optimize_Params Optimize Reaction Conditions Check_Reaction->Optimize_Params Improve_Mixing Improve Agitation or Baffling Check_Mixing->Improve_Mixing Modify_Purification Modify Purification Protocol (e.g., change solvent, add carbon treatment) Analyze_Impurities->Modify_Purification End Successful Scale-Up Optimize_Params->End Problem Resolved Improve_Mixing->End Problem Resolved Modify_Purification->End Problem Resolved

Caption: Troubleshooting workflow for addressing common scale-up issues.

Scale_Up_Process_Flow Start Lab-Scale Synthesis (grams) Process_Development Process Development & Optimization (DoE) Start->Process_Development Identify Key Parameters Pilot_Plant Pilot-Plant Scale-Up (kilograms) Process_Development->Pilot_Plant Define Operating Range Commercial_Production Commercial Production (tonnes) Pilot_Plant->Commercial_Production Validate Process Final_Product Final Product Commercial_Production->Final_Product

Caption: Logical progression for scaling up a chemical synthesis process.

References

preventing degradation of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the prevention of degradation of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile in solution.

Frequently Asked Questions (FAQs)

Q1: My experimental results using this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a common indicator of compound degradation in solution. If you observe a loss of potency, unexpected biological effects, or changes in the physical appearance of your solutions (e.g., color change, precipitation), it is crucial to investigate the stability of the compound under your specific experimental conditions. Whenever possible, use freshly prepared solutions. If storage is necessary, it is recommended to store solutions at low temperatures (-20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles.

Q2: What are the likely degradation pathways for this compound in solution?

A2: Based on its chemical structure, which contains a β-ketonitrile and a phenylpiperazine moiety, the primary anticipated degradation pathways are:

  • Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would convert it to a carboxylic acid, forming 3-oxo-3-(4-phenylpiperazin-1-yl)propanoic acid. The amide bond of the piperazine ring could also be susceptible to hydrolysis under harsh conditions.

  • Oxidation: The phenylpiperazine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of aromatic compounds and piperazine derivatives.

  • Retro-Michael Reaction: Although less common for this specific structure, a retro-Michael type reaction could potentially lead to fragmentation of the molecule.

Q3: What are the ideal storage conditions for solutions of this compound?

A3: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at ≤ -20°C. For long-term storage, -80°C is preferable.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For highly sensitive applications or long-term storage, consider purging the solution with an inert gas like argon or nitrogen before sealing to prevent oxidation.

  • pH: Maintain a neutral pH (around 7.0) using a non-reactive buffer system if compatible with your experimental setup.

Troubleshooting Guides

Issue: Rapid Loss of Compound Potency in Aqueous Solution

Underlying Cause: The most probable cause is hydrolysis of the nitrile group, which is accelerated by acidic or basic conditions.

Troubleshooting Steps:

  • pH Control:

    • Ensure the pH of your solution is neutral. If your experimental conditions permit, use a buffer system (e.g., phosphate-buffered saline at pH 7.4).

    • Avoid dissolving the compound in highly acidic or basic solutions.

  • Solvent Selection:

    • If compatible with your experiment, consider using a co-solvent system to reduce the concentration of water. Solvents such as DMSO or ethanol can be used, followed by dilution into your aqueous buffer immediately before use.

  • Temperature Management:

    • Prepare solutions fresh and use them immediately.

    • If short-term storage is unavoidable, keep the solution on ice.

Issue: Development of Color in the Solution Over Time

Underlying Cause: Color formation often indicates oxidative degradation of the phenylpiperazine moiety or other chromophoric degradation products.

Troubleshooting Steps:

  • Protect from Light:

    • Conduct experiments under subdued lighting conditions.

    • Store solutions in light-resistant containers.

  • Deoxygenate Solvents:

    • For sensitive experiments, sparge your solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before dissolving the compound to remove dissolved oxygen.

  • Use of Antioxidants:

    • If permissible in your experimental design, consider the addition of a small amount of an antioxidant. The choice of antioxidant will be system-dependent.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate 1 mL of stock solution (diluted with water or buffer) at 60°C for 24 hours.

    • Photodegradation: Expose 1 mL of stock solution (diluted with water or buffer) in a clear vial to a photostability chamber or direct sunlight for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a suitable analytical method, such as HPLC-UV or LC-MS, to identify and quantify the parent compound and any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

A robust HPLC method is crucial for separating the parent compound from its degradation products.

Starting HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

Optimization:

  • Adjust the gradient slope and starting/ending percentages of Mobile Phase B to achieve good separation between the parent peak and any degradant peaks observed in the forced degradation study.

  • If peak shape is poor, consider using a different mobile phase additive (e.g., trifluoroacetic acid) or a different pH.

  • If separation is still challenging, try a different column chemistry (e.g., phenyl-hexyl).

Data Presentation

Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)

Stress ConditionIncubation Time (hours)Temperature (°C)Parent Compound Remaining (%)Number of Degradation Products
0.1 M HCl2460652
0.1 M NaOH2460403
3% H₂O₂2425851
Thermal2460951
Photolytic2425901

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Thermal Stock Solution->Thermal Photolytic Photolytic Stock Solution->Photolytic Neutralization Neutralization Acid Hydrolysis->Neutralization Base Hydrolysis->Neutralization HPLC-UV/MS Analysis HPLC-UV/MS Analysis Oxidation->HPLC-UV/MS Analysis Thermal->HPLC-UV/MS Analysis Photolytic->HPLC-UV/MS Analysis Neutralization->HPLC-UV/MS Analysis Data Interpretation Data Interpretation HPLC-UV/MS Analysis->Data Interpretation

Caption: Workflow for a forced degradation study.

G cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products Compound {this compound} Hydrolysis Hydrolysis Compound->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Oxidation Compound->Oxidation O₂ / Light Photodegradation Photodegradation Compound->Photodegradation UV/Vis Light Carboxylic Acid 3-oxo-3-(4-phenylpiperazin-1-yl)propanoic acid Hydrolysis->Carboxylic Acid N-oxide Phenylpiperazine N-oxide derivative Oxidation->N-oxide Photoproducts Various photolytic products Photodegradation->Photoproducts

Caption: Potential degradation pathways of the compound.

resolving solubility issues of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile (CAS: 14761-40-1, MW: 229.28 g/mol ). This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and answers to frequently asked questions regarding its use in biological assays, with a primary focus on resolving solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: The recommended starting solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] This compound, like many heterocyclic molecules, is expected to have good solubility in DMSO, allowing for the preparation of a high-concentration stock solution (e.g., 10-50 mM). Always ensure the compound is fully dissolved before making subsequent dilutions. Gentle warming or sonication can aid dissolution.[3]

Q2: I observed precipitation when diluting my DMSO stock solution into my aqueous assay buffer. What is causing this and how can I fix it?

A2: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution where it is less soluble.[4] The final concentration of DMSO may be too high, or the compound's solubility limit in the final buffer has been exceeded.

To fix this, you can:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% and almost always below 1%, to avoid both precipitation and solvent-induced cytotoxicity.[5][6][7]

  • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. This involves adding the DMSO stock to a small volume of media first, mixing well, and then transferring that to the final volume.[3] This gradual reduction in solvent concentration can help keep the compound in solution.

  • Increase Stock Concentration: If possible, create a more concentrated DMSO stock so that a smaller volume needs to be added to the assay, thereby keeping the final solvent percentage low.[4]

Q3: My compound's solubility is still insufficient even after optimizing the DMSO concentration. What are my next steps?

A3: If optimizing the primary solvent is not enough, a systematic approach to solubility enhancement is recommended. You can explore the use of co-solvents, surfactants, or cyclodextrins.[4] It is critical to run vehicle control experiments to ensure these agents do not interfere with your assay results.[4]

  • Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be included in the assay buffer to increase the solubility of hydrophobic compounds.[8]

  • Surfactants: Non-ionic surfactants such as Polysorbate 80 (Tween 80) can form micelles that encapsulate the compound, increasing its apparent solubility in aqueous solutions.[4]

  • Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with the compound, effectively shielding its hydrophobic regions and enhancing water solubility.[4][8]

Q4: How do I determine if the solubility-enhancing agent is affecting my assay results?

A4: A vehicle control is essential. This control should contain the exact same concentration of all solvents and excipients (e.g., DMSO, Tween 80, etc.) as your experimental samples but without the test compound.[4] Comparing the results of the vehicle control to a control with no additives will reveal any background effects of the formulation itself. It is also wise to test a range of concentrations of the excipient alone to determine its no-effect concentration on the assay system.[1]

Data Presentation: Solubility Screening

While specific experimental solubility data for this compound is not widely published, a typical solubility screening approach would yield results similar to those presented below. Researchers should perform such a screen using their specific compound lot and assay buffer.

Solvent / Co-Solvent SystemCompound Concentration (mM)ObservationsRecommendation
100% DMSO50Clear SolutionSuitable for high-concentration stock.
100% Ethanol10Clear SolutionAlternative stock solvent, but may be more toxic to cells.
Assay Buffer (PBS, pH 7.4)<0.01Insoluble, visible particlesNot suitable for direct dissolution.
Assay Buffer + 1% DMSO0.1Precipitate forms over timeRisk of inaccurate results due to precipitation.
Assay Buffer + 0.5% DMSO0.05Clear SolutionRecommended starting point for assays.
Assay Buffer + 0.5% DMSO + 10% PEG4000.1Clear SolutionGood option if higher compound concentrations are needed.
Assay Buffer + 0.5% DMSO + 0.01% Tween 800.08Clear SolutionViable alternative; verify Tween 80 compatibility with assay.

Experimental Protocols

Protocol 1: Preparation of a 50 mM DMSO Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 229.28 g/mol )

  • Anhydrous, high-purity DMSO (Biotechnology Grade)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortexer and/or sonicator

Methodology:

  • Calculation: Determine the mass of compound needed. For 1 mL of a 50 mM stock solution: Mass (mg) = 50 mmol/L * 1 mL * (1 L / 1000 mL) * 229.28 g/mol * (1000 mg / 1 g) = 11.46 mg

  • Weighing: Accurately weigh out 11.46 mg of the compound and place it into a sterile vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If particles are still visible, place the vial in a bath sonicator for 5-10 minutes or warm gently to 37°C.[3] Visually inspect to ensure the solution is completely clear.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Preparation of Working Solutions in Assay Medium

Objective: To dilute the DMSO stock solution into an aqueous assay medium while minimizing precipitation.

Materials:

  • 50 mM compound stock in DMSO

  • Sterile assay medium (e.g., cell culture medium, PBS)

  • Sterile polypropylene tubes and pipette tips

Methodology (Example for a 50 µM final concentration with 0.1% DMSO):

  • Intermediate Dilution (Recommended):

    • Pipette 2 µL of the 50 mM DMSO stock into 998 µL of assay medium. This creates a 100 µM intermediate solution in 0.2% DMSO. Vortex gently.

    • This step gradually introduces the compound to the aqueous environment.

  • Final Dilution:

    • Take the 100 µM intermediate solution and perform a 1:2 dilution with the assay medium. For example, add 500 µL of the intermediate solution to 500 µL of the medium.

    • This results in a final compound concentration of 50 µM with a final DMSO concentration of 0.1%.

  • Direct Dilution (Alternative):

    • Directly add 1 µL of the 50 mM DMSO stock to 999 µL of assay medium.

    • This method is faster but carries a higher risk of precipitation.[9] It is crucial to add the stock directly into the liquid and mix immediately and vigorously.

  • Vehicle Control: Prepare a corresponding vehicle control by adding the same final concentration of DMSO (0.1% in this case) to the assay medium without the compound.

Visual Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues during your experiment.

G start Precipitation Observed in Aqueous Assay Medium check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce DMSO concentration by making a more concentrated stock solution. check_dmso->reduce_dmso Yes check_solubility Is compound known to be poorly soluble at desired assay concentration? check_dmso->check_solubility No proceed Proceed with Assay reduce_dmso->proceed lower_conc Lower final assay concentration of compound. check_solubility->lower_conc No (Try Lower Conc First) use_excipients Incorporate Solubility Enhancers (Co-solvents, Surfactants, Cyclodextrins) check_solubility->use_excipients Yes lower_conc->proceed validate_excipients Run vehicle controls to test for assay interference. use_excipients->validate_excipients validate_excipients->proceed

A decision tree for troubleshooting compound precipitation.
Impact of Poor Solubility on Assay Results

Poor solubility can lead to several downstream problems that ultimately compromise the integrity of your experimental data.

G poor_sol Poor Aqueous Solubility precipitate Compound Precipitation in Assay Well poor_sol->precipitate low_conc Lower Effective Concentration of Compound precipitate->low_conc light_scatter Light Scattering (Optical Assays) precipitate->light_scatter false_neg Inaccurate Readout: False Negative low_conc->false_neg false_pos Inaccurate Readout: False Positive light_scatter->false_pos

Consequences of poor compound solubility in biological assays.

References

Technical Support Center: Synthesis of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common laboratory synthesis involves the reaction of an active methylene compound, typically a cyanoacetic acid ester like ethyl cyanoacetate, with 1-phenylpiperazine. This reaction is a nucleophilic acyl substitution where the amine group of 1-phenylpiperazine attacks the carbonyl carbon of the ester, leading to the formation of the desired amide product and ethanol as a byproduct.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are 1-phenylpiperazine and ethyl cyanoacetate. The reaction can be performed neat (without solvent) or in a suitable solvent like ethanol. Depending on the desired reaction rate and conditions, a base catalyst may be used.

Q3: What are the critical parameters that can affect the yield and purity of the product?

A3: Several parameters can influence the outcome of the synthesis:

  • Reaction Temperature: Higher temperatures can accelerate the reaction but may also promote the formation of side products.

  • Reaction Time: Sufficient time is required for the reaction to go to completion, but prolonged reaction times can lead to product degradation or side reactions.

  • Purity of Starting Materials: Impurities in the 1-phenylpiperazine or ethyl cyanoacetate can lead to the formation of undesired byproducts.

  • Presence of Water: Water can hydrolyze the starting material, ethyl cyanoacetate, leading to the formation of cyanoacetic acid.[1]

  • pH of the Reaction Mixture: The reaction is sensitive to pH. Strongly basic or acidic conditions can promote side reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive reagents. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Verify the purity of 1-phenylpiperazine and ethyl cyanoacetate using appropriate analytical techniques (e.g., NMR, GC-MS). 2. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 3. Extend the reaction time, monitoring periodically to avoid byproduct formation.
Presence of a Significant Amount of Unreacted 1-Phenylpiperazine 1. Insufficient amount of ethyl cyanoacetate. 2. Reaction has not gone to completion.1. Use a slight excess of ethyl cyanoacetate. 2. Increase reaction temperature or time and monitor progress.
Formation of a Water-Soluble Byproduct Hydrolysis of ethyl cyanoacetate to cyanoacetic acid due to the presence of moisture.[1]1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Presence of a High Molecular Weight Byproduct Self-condensation (dimerization) of ethyl cyanoacetate, particularly in the presence of a strong base.[2]1. Avoid using strong bases as catalysts. If a base is necessary, use a mild, non-nucleophilic base. 2. Control the reaction temperature to minimize side reactions.
Complex Mixture of Byproducts 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in starting materials.1. Optimize the reaction temperature by running small-scale experiments at different temperatures. 2. Purify starting materials before use.
Difficulty in Product Purification The product may be contaminated with unreacted starting materials or byproducts with similar polarities.1. Utilize column chromatography with a carefully selected solvent system for purification. 2. Recrystallization from a suitable solvent can also be an effective purification method.

Potential Byproduct Identification

Byproduct Name Chemical Formula Molecular Weight ( g/mol ) Potential Origin
Cyanoacetic acidC₃H₃NO₂85.06Hydrolysis of ethyl cyanoacetate.[1]
Ethyl 3-amino-2-cyanopent-2-enedioateC₁₀H₁₂N₂O₄240.22Dimerization of ethyl cyanoacetate.[2]
1,4-DiphenylpiperazineC₁₆H₁₈N₂238.33Potential impurity in the starting 1-phenylpiperazine or a side reaction under certain conditions.

Experimental Protocols

General Synthesis of this compound:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenylpiperazine (1 equivalent).

  • Add ethyl cyanoacetate (1.1 equivalents).

  • The reaction mixture can be heated, for example, at 80-100 °C, with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Byproduct Analysis by LC-MS:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile (or methanol) is commonly employed.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for detecting the product and potential byproducts.

    • Scan Range: A mass range of m/z 50-500 is typically sufficient to cover the expected masses of starting materials, product, and likely byproducts.

Visualizations

Synthesis_Pathway 1-Phenylpiperazine 1-Phenylpiperazine Product This compound 1-Phenylpiperazine->Product + Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Product Ethanol Ethanol Product->Ethanol - Ethanol

Caption: General reaction scheme for the synthesis.

Troubleshooting_Workflow Start Low Product Yield Check_Reagents Check Purity of Starting Materials Start->Check_Reagents Check_Conditions Review Reaction Conditions (T, t) Start->Check_Conditions Impure_Reagents Impure Reagents Detected Check_Reagents->Impure_Reagents Optimize_Conditions Optimize Temperature and Time Check_Conditions->Optimize_Conditions Impure_Reagents->Check_Conditions No Purify_Reagents Purify Starting Materials Impure_Reagents->Purify_Reagents Yes Re_run_Reaction Re-run Synthesis Purify_Reagents->Re_run_Reaction Optimize_Conditions->Re_run_Reaction Good_Yield Successful Synthesis Re_run_Reaction->Good_Yield

Caption: A troubleshooting workflow for low product yield.

Byproduct_Formation cluster_main Main Reaction cluster_side1 Side Reaction 1: Hydrolysis cluster_side2 Side Reaction 2: Self-Condensation 1-Phenylpiperazine 1-Phenylpiperazine Product Desired Product 1-Phenylpiperazine->Product Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Product H2O H2O Ethyl_Cyanoacetate_hydrolysis Ethyl Cyanoacetate Cyanoacetic_Acid Cyanoacetic Acid Ethyl_Cyanoacetate_hydrolysis->Cyanoacetic_Acid + H₂O Base Base Ethyl_Cyanoacetate_dimer 2x Ethyl Cyanoacetate Dimer Dimerized Byproduct Ethyl_Cyanoacetate_dimer->Dimer + Base

Caption: Potential side reactions leading to byproduct formation.

References

enhancing the stability of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the long-term storage stability of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has developed a slight discoloration after several months of storage at room temperature. What could be the cause?

A1: Discoloration of the solid compound is likely due to degradation. Two primary pathways could be responsible:

  • Oxidation: The phenylpiperazine moiety is susceptible to oxidation, which can lead to the formation of colored degradation products. This can be exacerbated by exposure to air and light.[1]

  • Photodegradation: Phenylpiperazine derivatives can be sensitive to light. Exposure to ambient light over extended periods can induce photochemical reactions, leading to degradation and a change in appearance.[1]

To mitigate this, it is crucial to store the compound in well-sealed, amber-colored vials under an inert atmosphere (e.g., argon or nitrogen) and in a dark location.[1]

Q2: I've observed a decrease in the purity of my compound in aqueous solution over a short period. What is the likely degradation pathway?

A2: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the β-ketonitrile functional group. This can occur under both acidic and basic conditions, leading to the formation of 3-oxo-3-(4-phenylpiperazin-1-yl)propanoic acid and ammonia. The stability of piperazine derivatives is also highly pH-dependent.[1]

Q3: What are the optimal storage conditions for long-term stability of solid this compound?

A3: For optimal long-term stability of the solid compound, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of thermal degradation and potential oxidative processes. Phenylpiperazines have shown degradation even under refrigerated conditions over long periods, making freezing the preferred option.[2]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes contact with atmospheric oxygen, thereby preventing oxidation of the phenylpiperazine ring.[1]
Light Protection from light (Amber vial/container)Prevents photodegradation, a known issue for piperazine-containing compounds.[1]
Moisture Tightly sealed container with desiccantPrevents hydrolysis of the nitrile and β-keto groups.

Q4: Can I prepare stock solutions of this compound in advance for my experiments?

A4: It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment. If storage of solutions is unavoidable, they should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. The pH of the solution should be maintained close to neutral, as both acidic and basic conditions can accelerate hydrolysis of the β-ketonitrile group.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Inconsistent biological assay results. Compound degradation leading to reduced potency or formation of active/interfering byproducts.1. Verify Compound Purity: Analyze the purity of the compound using a validated stability-indicating HPLC method before each experiment. 2. Use Fresh Solutions: Prepare solutions immediately before use. 3. Control Experimental pH: Ensure the pH of your assay buffer is within a stable range for the compound.
Appearance of new peaks in HPLC chromatogram during analysis. On-column degradation or degradation in the autosampler.1. Optimize HPLC Method: Ensure the mobile phase pH is compatible with the compound's stability. Consider using a shorter run time or a column with a different stationary phase. 2. Cool Autosampler: Set the autosampler temperature to a low value (e.g., 4°C) to minimize degradation of samples waiting for injection.
Difficulty in dissolving the compound after long-term storage. Formation of insoluble degradation products or polymerization.1. Re-evaluate Storage Conditions: Ensure the compound has been stored under the recommended conditions (cold, dark, dry, inert atmosphere). 2. Characterize the Material: Use analytical techniques such as FT-IR or NMR to identify potential changes in the chemical structure.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated oven and photostability chamber

  • pH meter

  • Validated stability-indicating HPLC-UV or HPLC-MS method

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the compound in 0.1 M HCl. Store a portion at room temperature and another at 60°C for 24-48 hours. Repeat with 1 M HCl.

  • Base Hydrolysis: Dissolve a known amount of the compound in 0.1 M NaOH. Store a portion at room temperature and another at 60°C for 24-48 hours. Repeat with 1 M NaOH.

  • Oxidative Degradation: Dissolve a known amount of the compound in a solution of 3% H₂O₂. Store at room temperature for 24-48 hours. Repeat with 30% H₂O₂.

  • Thermal Degradation: Place the solid compound in a calibrated oven at a high temperature (e.g., 70°C) for up to one week. Also, prepare a solution of the compound in a suitable solvent and expose it to the same conditions.

  • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately assessing the stability of a drug substance.

Objective: To develop an HPLC method that separates the parent peak of this compound from all potential degradation product peaks.

Initial Method Parameters:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the compound has maximum absorbance.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development and Validation:

  • Analyze the stressed samples from the forced degradation study using the initial HPLC method.

  • Optimize the mobile phase gradient, pH, and column type to achieve baseline separation of the parent peak from all degradation product peaks.

  • Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

degradation_pathway compound This compound hydrolysis Hydrolysis (Acidic/Basic Conditions) compound->hydrolysis H₂O oxidation Oxidation (Air, Light) compound->oxidation O₂ photodegradation Photodegradation (UV/Vis Light) compound->photodegradation hydrolysis_product 3-Oxo-3-(4-phenylpiperazin-1-yl)propanoic Acid + Ammonia hydrolysis->hydrolysis_product oxidation_products Oxidized Phenylpiperazine Derivatives oxidation->oxidation_products photo_products Photolytic Degradants photodegradation->photo_products

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis acid Acid Hydrolysis hplc Stability-Indicating HPLC Method acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal Stress thermal->hplc photo Photostability photo->hplc characterization Characterization of Degradants (MS, NMR) hplc->characterization compound This compound compound->acid compound->base compound->oxidation compound->thermal compound->photo

Caption: Experimental workflow for investigating the stability of the compound.

logical_relationship cluster_causes Potential Causes cluster_solutions Stabilization Strategies instability Compound Instability (e.g., Discoloration, Purity Loss) hydrolysis Hydrolysis of β-ketonitrile instability->hydrolysis oxidation Oxidation of Phenylpiperazine instability->oxidation photodegradation Photodegradation instability->photodegradation temperature High Temperature instability->temperature ph_control pH Control in Solution hydrolysis->ph_control fresh_solutions Prepare Fresh Solutions hydrolysis->fresh_solutions storage_conditions Control Storage Conditions (Cold, Dark, Dry, Inert) oxidation->storage_conditions antioxidants Use of Antioxidants oxidation->antioxidants photodegradation->storage_conditions temperature->storage_conditions

Caption: Logical relationship between instability causes and stabilization strategies.

References

refinement of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile NMR and mass spectrometry data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the refinement and interpretation of NMR and mass spectrometry data for 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data for this compound, the following tables present predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. These predictions are based on established chemical shift libraries and fragmentation pattern analysis. Significant deviations from these values in experimental data may indicate issues with sample purity, solvent choice, or instrument calibration.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.30t2HPhenyl H (meta)
~7.00t1HPhenyl H (para)
~6.90d2HPhenyl H (ortho)
~3.80t2HPiperazine H
~3.60t2HPiperazine H
~3.40s2H-CH₂-CN
~3.20t2HPiperazine H
~3.10t2HPiperazine H

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~165.0C=O
~150.0Phenyl C (ipso)
~129.0Phenyl C (meta)
~122.0Phenyl C (para)
~116.0Phenyl C (ortho)
~115.0-CN
~49.0Piperazine C
~45.0Piperazine C
~25.0-CH₂-CN

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Fragment
229[M]⁺ (Molecular Ion)
202[M - HCN]⁺
174[M - CH₂CN - H]⁺
131[C₉H₁₁N]⁺
120[C₈H₁₀N]⁺
104[C₇H₆N]⁺
77[C₆H₅]⁺

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the NMR and mass spectrometry analysis of this compound.

NMR Spectroscopy

  • Question: My ¹H NMR spectrum shows broad or poorly resolved peaks for the piperazine protons. What could be the cause?

    • Answer: This is a common phenomenon for piperazine derivatives and can be attributed to restricted rotation around the amide bond and/or slow piperazine ring inversion on the NMR timescale.[1][2] This can lead to the presence of multiple conformers in solution, resulting in broadened signals.

      • Troubleshooting:

        • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve this issue. At higher temperatures, the rate of conformational exchange may increase, leading to sharper, averaged signals. Conversely, at lower temperatures, you may be able to resolve the distinct signals of each conformer.[1][3][4]

        • Solvent Effects: The choice of NMR solvent can influence the conformational equilibrium.[1][2][4] Acquiring spectra in different deuterated solvents (e.g., DMSO-d₆, Methanol-d₄) may help to resolve the signals.

  • Question: I am observing unexpected peaks in my ¹H or ¹³C NMR spectrum. How can I identify the source of these impurities?

    • Answer: Unexpected peaks are often due to residual solvents, water, or other contaminants.

      • Troubleshooting:

        • Check Solvent Residual Peaks: Compare the chemical shifts of the unknown peaks to published data for common laboratory solvents.[5][6][7][8]

        • Water Peak: The chemical shift of water is highly dependent on the solvent and temperature. In CDCl₃, it typically appears around 1.56 ppm.

        • Sample Preparation: Ensure that your sample is thoroughly dried and that all glassware used was clean and free of contaminants like grease.

  • Question: The chemical shifts in my experimental spectrum are slightly different from the predicted values. Is this a cause for concern?

    • Answer: Minor deviations are expected as prediction software provides an approximation. However, significant differences could indicate an issue.

      • Troubleshooting:

        • Reference Standard: Ensure your spectrometer is properly calibrated using an internal standard like Tetramethylsilane (TMS).

        • Concentration Effects: The concentration of your sample can sometimes influence chemical shifts.

        • Structural Confirmation: If significant discrepancies persist, consider running 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm the structure and assignments.

Mass Spectrometry

  • Question: I am not observing the molecular ion peak at m/z 229 in my mass spectrum. Why might this be?

    • Answer: The molecular ion of some compounds can be unstable and readily fragment. For nitriles, the molecular ion peak can sometimes be weak or absent.[1]

      • Troubleshooting:

        • Soft Ionization Techniques: If using Electron Ionization (EI), which is a "hard" technique, consider using a "softer" ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods are less likely to cause extensive fragmentation and are more likely to show the molecular ion or a protonated molecule ([M+H]⁺).

        • Check for Adducts: In ESI, you might observe adducts with solvent ions, such as [M+Na]⁺ or [M+K]⁺.

  • Question: My mass spectrum shows many peaks that I cannot identify based on the predicted fragmentation pattern. What should I do?

    • Answer: Unexplained peaks could be due to impurities in your sample or background contamination in the mass spectrometer.

      • Troubleshooting:

        • Run a Blank: Inject a sample of your solvent to identify background peaks originating from the system.

        • Purify Sample: If impurities are suspected, further purification of your compound (e.g., by chromatography or recrystallization) is recommended.

        • High-Resolution Mass Spectrometry (HRMS): HRMS can provide the exact mass of the ions, which can be used to determine their elemental composition and help in identifying both the desired compound and any impurities.

Experimental Protocols

Standard NMR Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer the solution to a clean NMR tube.

  • If required, add a small amount of an internal standard (e.g., TMS).

  • Acquire the NMR spectrum according to the instrument's standard operating procedures.

Mass Spectrometry Sample Preparation (for ESI)

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent.

  • If necessary, add a small percentage (0.1%) of an acid (e.g., formic acid) to promote protonation for positive ion mode.

  • Infuse the sample directly into the mass spectrometer or inject it through an LC system.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy Purification->NMR Dissolve in deuterated solvent MS Mass Spectrometry Purification->MS Prepare dilute solution NMR_Data NMR Data Refinement NMR->NMR_Data MS_Data MS Data Analysis MS->MS_Data Structure Structural Confirmation NMR_Data->Structure MS_Data->Structure troubleshooting_logic Start Experimental Data Deviates from Predicted Data IsNMR Is the issue with NMR data? Start->IsNMR IsMS Is the issue with MS data? Start->IsMS BroadPeaks Broad/Poorly Resolved Peaks IsNMR->BroadPeaks Yes UnexpectedPeaks Unexpected Peaks IsNMR->UnexpectedPeaks No NoMolecularIon No Molecular Ion Peak IsMS->NoMolecularIon Yes UnidentifiedFragments Unidentified Fragments IsMS->UnidentifiedFragments No VT_NMR Run Variable Temperature NMR BroadPeaks->VT_NMR ChangeSolvent Change NMR Solvent BroadPeaks->ChangeSolvent ShiftDifference Significant Chemical Shift Differences UnexpectedPeaks->ShiftDifference No CheckImpurities Check for Common Impurities UnexpectedPeaks->CheckImpurities Recalibrate Recalibrate Spectrometer ShiftDifference->Recalibrate SoftIonization Use Soft Ionization (ESI, CI) NoMolecularIon->SoftIonization RunBlank Run a Blank Sample UnidentifiedFragments->RunBlank Purify Further Purify Sample UnidentifiedFragments->Purify

References

Validation & Comparative

Comparative Analysis of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile Analogs and Related Phenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the synthesis, biological activity, and structure-activity relationships of phenylpiperazine-containing compounds, providing insights into the potential of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile analogs.

The this compound scaffold represents a promising area of chemical space for the development of novel therapeutic agents. While direct comparative studies on a series of these specific analogs are not extensively available in the public domain, a wealth of information exists for structurally related phenylpiperazine and propanenitrile derivatives. This guide provides a comparative analysis of these related compounds to infer potential biological activities and guide future research and development of this compound analogs. The analysis focuses on key therapeutic areas where phenylpiperazine derivatives have shown significant activity, including anticonvulsant, anxiolytic, and anticancer applications.

Comparative Biological Activity of Phenylpiperazine Analogs

The phenylpiperazine moiety is a well-established pharmacophore found in numerous centrally acting agents. Its derivatives have been extensively studied for their interaction with various receptors, particularly serotonin and dopamine receptors. The following tables summarize the biological activity of selected phenylpiperazine derivatives from various studies, providing a comparative overview of their potency.

Table 1: Anticonvulsant Activity of Phenylpiperazine Derivatives

Compound IDStructureSeizure ModelDose (mg/kg)ActivityReference
13 5-benzylidene-3-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-2-thioxoimidazolidin-4-oneStrychnine-inducedNot specifiedAverage survival time of 6 min[1]
8 5-benzylidene-3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2-thioxoimidazolidin-4-onePTZ-inducedNot specified100% protection[1]
19 N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamideMES300 (0.5h), 100 (4h)Active[2]
24 N-(4-chlorophenyl)-2-morpholin-4-ylacetamideMES100 (0.5h)Active[2]
14 N-(3,4-dichlorophenyl)-2-[4-(3-(trifluoromethyl)phenyl)piperazin-1-yl]acetamideMES100100% protection[3]

MES: Maximal Electroshock Seizure; PTZ: Pentylenetetrazole-induced Seizure

Table 2: Anxiolytic-like and Receptor Binding Affinity of Phenylpiperazine Derivatives

Compound IDBiological Target/AssayActivity (Ki/IC50/ED50)Reference
Buspirone5-HT1A Receptor Agonist-[4]
Ipsapirone5-HT1A Receptor Agonist-[4]
HBK-145-HT1A Receptor Antagonist-[5]
HBK-155-HT1A Receptor Antagonist-[5]
1-NP5-HT1A & 5-HT2A/2C LigandED50 (open-field): 2 mg/kg[6]
4pEPM TestAnxiolytic at 60 mg/kg[7]
3oEPM TestAnxiolytic at 7.5 mg/kg[7]

EPM: Elevated Plus-Maze

Table 3: Anticancer and MAO Inhibitory Activity of Phenylpiperazine Derivatives

Compound IDBiological Target/Cell LineActivity (IC50)Reference
BS230 MCF7 (breast cancer)More potent than Doxorubicin[8]
T6 MAO-B0.013 µM[9]
20 MAO-B53 nM[10]

Structure-Activity Relationship (SAR) Insights

Analysis of the data from related phenylpiperazine derivatives provides valuable insights into the structural modifications that may influence the biological activity of this compound analogs:

  • Substitution on the Phenyl Ring of Phenylpiperazine: The nature and position of substituents on the phenyl ring of the phenylpiperazine moiety are critical for activity and selectivity. For instance, electron-withdrawing groups like trifluoromethyl and chloro groups at the meta or para positions have been shown to be favorable for anticonvulsant activity.[2][3]

  • The Linker between Phenylpiperazine and the Pharmacophore: The nature and length of the linker connecting the phenylpiperazine ring to the rest of the molecule can significantly impact activity. For anticonvulsant N-phenylacetamides, the acetamide linker is crucial.[2]

  • The Terminal Group: The terminal functional group plays a significant role in determining the pharmacological profile. In the case of the target scaffold, the 3-oxopropanenitrile moiety is of particular interest. The nitrile group is a versatile pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for other functional groups like ketones or halogens.[11][12]

Experimental Protocols

General Synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives[2]

A common synthetic route for related anticonvulsant compounds involves the alkylation of an appropriate amine with a suitable alkylating agent. For the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the corresponding amine is reacted with a 2-chloro-1-phenylethanone derivative.

Workflow for the Synthesis of Phenylpiperazine Acetamide Derivatives

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Amine Appropriate Amine (e.g., Phenylpiperazine) Alkylation Alkylation Reaction Amine->Alkylation AlkylatingAgent Alkylating Reagent (e.g., 2-chloro-1-phenylethanone) AlkylatingAgent->Alkylation FinalCompound N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivative Alkylation->FinalCompound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug Drug Action (Phenylpiperazine Analog) Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP Tryptophan hydroxylase Serotonin_pre Serotonin (5-HT) FiveHTP->Serotonin_pre AADC MAO_pre MAO Serotonin_pre->MAO_pre Serotonin_synapse 5-HT Serotonin_pre->Serotonin_synapse Release Metabolites_pre Metabolites MAO_pre->Metabolites_pre SERT SERT (Reuptake) AutoR 5-HT1A Autoreceptor AutoR->Serotonin_pre Inhibits Release Serotonin_synapse->SERT Reuptake Serotonin_synapse->AutoR PostR Postsynaptic 5-HT1A Receptor Serotonin_synapse->PostR Signaling Intracellular Signaling PostR->Signaling Response Anxiolytic/ Antidepressant Effect Signaling->Response Drug Phenylpiperazine Analog Drug->AutoR Agonist/Antagonist Drug->PostR Agonist/Antagonist

References

Validation of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile: A Research Tool in Need of Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of any new chemical entity as a reliable research tool is paramount. This guide addresses the current publicly available information, or lack thereof, for 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile and outlines the necessary steps for its validation.

Currently, a comprehensive validation of this compound as a research tool is not publicly documented. While the chemical structure is known (CAS Number: 14761-40-1), extensive biological activity data, a defined mechanism of action, and standardized experimental protocols are not available in peer-reviewed literature or public databases. This absence of information precludes a direct comparison with alternative research tools and highlights the need for foundational research to establish its utility and limitations.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented below. This information is typically available from chemical suppliers.

PropertyValue
CAS Number 14761-40-1
Molecular Formula C₁₃H₁₅N₃O
Molecular Weight 229.28 g/mol
Appearance Solid (form may vary)
Purity Typically >95% (supplier dependent)

The Path to Validation: Necessary Experimental Data

To validate this compound as a research tool, a series of experiments are required. The following sections outline the critical data that needs to be generated.

Biological Activity Screening

The initial step in characterizing a novel compound is to screen it against a broad range of biological targets to identify potential activities. This can include:

  • High-Throughput Screening (HTS): Testing the compound against large panels of assays, such as receptor binding assays, enzyme inhibition assays, and cell-based functional assays.

  • Phenotypic Screening: Assessing the effect of the compound on cellular phenotypes, such as cell viability, proliferation, morphology, or the expression of specific biomarkers.

Mechanism of Action Studies

Once a biological activity is identified, the next crucial step is to elucidate the compound's mechanism of action. This involves:

  • Target Identification: Identifying the specific molecular target(s) through which the compound exerts its effects. This can be achieved using techniques such as affinity chromatography, proteomics, or genetic approaches.

  • Target Engagement Assays: Confirming that the compound directly interacts with its identified target in a cellular context.

  • Downstream Signaling Pathway Analysis: Investigating the effects of the compound on intracellular signaling pathways to understand the functional consequences of target engagement.

The diagram below illustrates a generalized workflow for validating a novel research compound.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: In-Model Validation Compound Synthesis and Purification Compound Synthesis and Purification Structural Verification (NMR, MS) Structural Verification (NMR, MS) Compound Synthesis and Purification->Structural Verification (NMR, MS) Physicochemical Properties Physicochemical Properties Structural Verification (NMR, MS)->Physicochemical Properties High-Throughput Screening High-Throughput Screening Physicochemical Properties->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Dose-Response and Potency (IC50/EC50) Dose-Response and Potency (IC50/EC50) Hit Identification->Dose-Response and Potency (IC50/EC50) Target Identification Target Identification Dose-Response and Potency (IC50/EC50)->Target Identification Target Engagement Assays Target Engagement Assays Target Identification->Target Engagement Assays Selectivity Profiling Selectivity Profiling Target Engagement Assays->Selectivity Profiling Pathway Analysis Pathway Analysis Selectivity Profiling->Pathway Analysis Cellular Model Efficacy Cellular Model Efficacy Pathway Analysis->Cellular Model Efficacy Animal Model Efficacy (if applicable) Animal Model Efficacy (if applicable) Cellular Model Efficacy->Animal Model Efficacy (if applicable) Pharmacokinetics and Toxicity Pharmacokinetics and Toxicity Animal Model Efficacy (if applicable)->Pharmacokinetics and Toxicity

Workflow for the validation of a novel research compound.

Comparison with Potential Alternatives

Without established biological activity, a direct comparison of this compound to other research tools is speculative. The phenylpiperazine moiety is present in numerous centrally active drugs, suggesting potential neurological targets. The propanenitrile group can also be found in various bioactive molecules. Depending on the future identified activity of the target compound, relevant alternatives could include:

  • If it shows activity at serotonin receptors: Selective serotonin reuptake inhibitors (SSRIs) or specific serotonin receptor agonists/antagonists.

  • If it inhibits a specific enzyme: Known inhibitors of that enzyme with well-characterized properties.

  • If it demonstrates cytotoxic effects: Standard-of-care chemotherapy agents or other experimental cytotoxic compounds.

Experimental Protocols

As no specific biological data is available, detailed experimental protocols for the validation of this compound cannot be provided. However, researchers should follow established best practices for any new chemical entity:

  • Compound Handling and Storage: The compound should be stored under appropriate conditions (e.g., cool, dry, dark) to prevent degradation. Solubility should be determined in various solvents to prepare stock solutions.

  • Assay Development and Validation: Any assay used to test the compound should be rigorously validated for robustness, reproducibility, and sensitivity. This includes determining the Z'-factor for HTS assays and ensuring appropriate positive and negative controls.

  • Data Analysis and Interpretation: Data should be analyzed using appropriate statistical methods. For dose-response curves, parameters such as IC₅₀ or EC₅₀ should be calculated with confidence intervals.

Conclusion

This compound is a chemical entity with the potential for biological activity, but it currently lacks the necessary experimental data to be considered a validated research tool. The scientific community is encouraged to undertake the foundational research outlined in this guide to characterize its biological effects and potential applications. Until such data is available, researchers should exercise caution and consider well-characterized alternatives for their studies. The pathway to validating a new research tool is rigorous but essential for ensuring the reliability and reproducibility of scientific findings.

A Comparative Guide to 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile and Other Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile and other selected piperazine-containing compounds. Due to the limited publicly available biological data specifically for this compound, this guide focuses on comparing its structural features with the performance of structurally related piperazine derivatives for which experimental data have been published. The information herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics centered around the versatile piperazine scaffold.

Introduction to this compound

This compound is a chemical compound featuring a central piperazine ring, a phenyl group attached to one of the piperazine nitrogens, and a propanenitrile moiety attached to the other. Its chemical structure suggests potential for biological activity, as the phenylpiperazine motif is a well-established pharmacophore in medicinal chemistry, known to interact with various biological targets, including neurotransmitter receptors and enzymes.

Chemical Structure:

Caption: Chemical structure of this compound.

Comparative Analysis with Other Piperazine-Containing Compounds

Anticancer Activity

The piperazine scaffold is a common feature in many anticancer agents. The following table summarizes the cytotoxic activity of selected phenylpiperazine derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Selected Phenylpiperazine Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
BS230 3-(4-chlorobenzoyl)-2-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxideMCF7 (Breast)< 10[1]
Compound 23 Vindoline derivative with [4-(trifluoromethyl)benzyl]piperazineMDA-MB-468 (Breast)1.00[2]
Compound 25 Vindoline derivative with 1-bis(4-fluorophenyl)methyl piperazineHOP-92 (Lung)1.35[2]

Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates higher potency.

The data in Table 1 demonstrates that substitutions on the phenyl ring and the nature of the acyl group on the second piperazine nitrogen significantly influence the cytotoxic potency of these compounds. For instance, the presence of multiple chlorine atoms in BS230 appears to contribute to its potent activity against the MCF7 breast cancer cell line[1]. Similarly, the complex vindoline-based structures of Compound 23 and Compound 25 show potent, low-micromolar activity against breast and lung cancer cell lines, respectively[2].

Based on these structure-activity relationships, it can be hypothesized that the biological activity of this compound could be modulated by substitutions on its phenyl ring or modifications of the propanenitrile side chain.

Antipsychotic and Neuroreceptor Binding Activity

Phenylpiperazine derivatives are well-known for their interactions with dopamine and serotonin receptors, which are key targets for antipsychotic medications. The table below presents the binding affinities (Ki) of representative phenylpiperazine analogs for these receptors.

Table 2: Receptor Binding Affinities of Selected Phenylpiperazine Derivatives

Compound IDTarget ReceptorKi (nM)Reference
LASSBio-579 Dopamine D2150[3]
Serotonin 5-HT1A80[3]
Compound 6a Dopamine D31.4[4]
Dopamine D2>1000[4]
Compound 27 Dopamine D2High Affinity

Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the available receptors. A lower Ki value indicates a higher binding affinity.

The data in Table 2 highlights the potential for phenylpiperazine derivatives to exhibit high affinity and selectivity for specific neuroreceptors. For example, LASSBio-579 shows moderate affinity for both D2 and 5-HT1A receptors, a profile often sought in atypical antipsychotics[3]. In contrast, Compound 6a demonstrates remarkable selectivity for the D3 receptor over the D2 receptor, which could translate to a more favorable side-effect profile[4]. The high affinity of Compound 27 for the D2 receptor further underscores the potential of this chemical class in targeting dopamine pathways.

The unsubstituted phenyl ring in this compound suggests it might have some affinity for these receptors, which could be further optimized through chemical modification.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate or adapt these assays for their own investigations.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • 96-well microplates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B C Incubate (24-72h) B->C D Add MTT Solution C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Read Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue)

  • Radioligand (e.g., [³H]-Spiperone for D2 receptors)

  • Test compounds at various concentrations

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In test tubes, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Receptor_Binding_Assay cluster_0 Binding Reaction cluster_1 Separation & Measurement Receptor Receptor Radioligand Radioligand Receptor->Radioligand Binds Filtration Filtration Receptor->Filtration Radioligand->Filtration TestCompound Test Compound TestCompound->Radioligand Competes with TestCompound->Filtration Counting Scintillation Counting Filtration->Counting Data Analysis (Ki) Data Analysis (Ki) Counting->Data Analysis (Ki)

Caption: Principle of a competitive radioligand binding assay.

Signaling Pathways

The biological effects of piperazine-containing compounds are often mediated through their interaction with specific signaling pathways. For instance, compounds with antipsychotic potential typically modulate dopaminergic and serotonergic signaling, while anticancer agents may interfere with pathways crucial for cell survival and proliferation.

Dopaminergic and Serotonergic Signaling in Antipsychotic Action

The diagram below illustrates a simplified overview of how a D2 receptor antagonist, a common mechanism for antipsychotic drugs, can impact downstream signaling.

Antipsychotic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Response Cellular Response PKA->Response Antipsychotic Antipsychotic Drug (e.g., Phenylpiperazine) Antipsychotic->D2R Blocks

Caption: Simplified D2 receptor signaling pathway modulated by antipsychotics.

Conclusion

While direct experimental data for this compound is limited, a comparative analysis of structurally related phenylpiperazine derivatives provides valuable insights into its potential biological activities. The data presented in this guide suggests that this compound could be a promising scaffold for the development of novel anticancer or antipsychotic agents. Further experimental evaluation, utilizing the protocols outlined herein, is necessary to fully elucidate its pharmacological profile and therapeutic potential. This guide serves as a foundational resource for researchers to design and execute such studies, ultimately contributing to the advancement of drug discovery and development.

References

Comparative Analysis of Structure-Activity Relationships in 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile Derivatives and Related N-Arylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-arylpiperazine derivatives, with a focus on principles applicable to 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile analogs. Due to the limited availability of a comprehensive SAR study on the exact this compound scaffold, this guide draws upon data from closely related N-arylpiperazine series to elucidate the impact of structural modifications on biological activity. The presented data and experimental protocols are derived from published research on N-arylpiperazines targeting various biological endpoints, offering valuable insights for the rational design of novel therapeutic agents.

Influence of Phenyl Ring Substitution on Receptor Binding Affinity

The substitution pattern on the phenyl ring of the N-phenylpiperazine moiety is a critical determinant of biological activity. The following table summarizes the SAR of [4-(4-Carboxamidobutyl)]-1-arylpiperazines as dopamine D3 receptor (D3R) and D2 receptor (D2R) ligands, illustrating how different substituents on the phenyl ring modulate binding affinity and selectivity.

Table 1: Dopamine Receptor (D2R/D3R) Binding Affinities of [4-(4-Carboxamidobutyl)]-1-arylpiperazine Derivatives [1]

CompoundR (Substitution on Phenyl Ring)D3R Kᵢ (nM)D2R Kᵢ (nM)Selectivity (D2R Kᵢ / D3R Kᵢ)
1 H9.8535.4
2 2-OCH₃3.55.61.6
3 3-OCH₃7.219827.5
4 4-OCH₃10.257356.2
5 2-CH₃6.112320.2
6 3-CH₃8.925428.5
7 4-CH₃12.645736.3
8 2-Cl4.8459.4
9 3-Cl6.518528.5
10 4-Cl9.132836.0

SAR Insights:

  • Positional Isomers: The position of a substituent on the phenyl ring significantly impacts both affinity and selectivity. For instance, a methoxy group at the 2-position enhances affinity for both D2 and D3 receptors but decreases selectivity, whereas a 4-methoxy group results in high selectivity for the D3 receptor.

  • Electronic Effects: Both electron-donating (e.g., -OCH₃, -CH₃) and electron-withdrawing (e.g., -Cl) substituents are generally well-tolerated. The specific position appears to be more critical than the electronic nature of the substituent for modulating selectivity.

  • Steric Hindrance: Substituents at the 2-position (ortho) can influence the conformation of the molecule and its interaction with the receptor binding pocket.

Impact of Acyl Group Modification on Enzyme Inhibition

While the core of this guide is the this compound scaffold, the nature of the acyl group attached to the piperazine nitrogen is another key area for structural modification. The following data on benzoyl and cinnamoyl piperazine amides as tyrosinase inhibitors provides a useful comparison.

Table 2: Tyrosinase Inhibitory Activity of Benzoyl and Cinnamoyl Piperazine/Piperidine Amides [2]

CompoundScaffoldR₁R₂IC₅₀ (µM)
11a 4-Phenylpiperazin-1-yl3,4-di-OH->100
11b 4-Phenylpiperazin-1-yl4-OH-56.3 ± 2.1
11c 4-Phenylpiperazin-1-yl4-OCH₃-72.5 ± 3.5
12a 4-Benzylpiperazin-1-yl4-OH-25.1 ± 1.2
13a 4-Phenylpiperazin-1-yl-4-OH33.9 ± 1.5
13b 4-Benzylpiperazin-1-yl-4-OH10.2 ± 0.5

Note: For compounds 11a-c and 12a, the core is a benzoyl amide. For compounds 13a-b, the core is a cinnamoyl amide.

SAR Insights:

  • Acyl Group: The presence of a cinnamoyl group (compounds 13a-b) generally leads to higher potency compared to the benzoyl group (compounds 11b and 12a).

  • N-substituent of Piperazine: Replacing the N-phenyl with an N-benzyl group on the piperazine ring (comparing 11b with 12a, and 13a with 13b) significantly enhances the inhibitory activity.

  • Substitution on the Acyl Moiety: A hydroxyl group at the 4-position of the phenyl ring of the acyl moiety appears to be favorable for activity.

Experimental Protocols

Radioligand Binding Assays for Dopamine D2 and D3 Receptors[1]
  • Cell Culture and Membrane Preparation: CHO cells stably expressing human D2 or D3 receptors are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Binding Assay: The assay is performed in a 96-well format. Cell membranes are incubated with a specific radioligand ([³H]spiperone for D2R, [³H]-(+)-PHNO for D3R) and varying concentrations of the test compounds.

  • Incubation and Filtration: The mixture is incubated at room temperature for a specified time to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is calculated using the Cheng-Prusoff equation.

Tyrosinase Inhibition Assay[2]
  • Enzyme and Substrate Preparation: Mushroom tyrosinase and L-tyrosine (substrate) solutions are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Assay Procedure: The assay is conducted in a 96-well plate. The reaction mixture contains the enzyme, buffer, and varying concentrations of the test compounds.

  • Reaction Initiation and Measurement: The reaction is initiated by adding the substrate, L-tyrosine. The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.

  • Data Analysis: The initial reaction rates are calculated. The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

General SAR Workflow

SAR_Workflow General SAR Workflow for N-Arylpiperazine Derivatives cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis cluster_3 Lead Optimization A Core Scaffold (3-Oxo-3-(4-phenylpiperazin- 1-yl)propanenitrile) B Structural Modifications (e.g., Phenyl Ring Substitution, Acyl Group Variation) A->B C Synthesis of Analogs B->C D In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) C->D E Determine Potency & Selectivity (IC50, Ki) D->E F Establish Structure-Activity Relationships (SAR) E->F G Identify Key Pharmacophores F->G H Design of New Analogs with Improved Properties G->H

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of N-arylpiperazine derivatives.

Key Pharmacophoric Features of N-Arylpiperazines

Pharmacophore Key Pharmacophoric Features of N-Arylpiperazines cluster_0 A Aryl Group (e.g., Phenyl) B Piperazine Core A->B Modulates Selectivity D Substituents (R) A->D Fine-tunes Affinity C Acyl Moiety (e.g., 3-Oxopropanenitrile) B->C Influences Potency

References

comparing the efficacy of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile with known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of the biological activity of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile. At present, there is no publicly available data identifying a specific biological target or detailing its efficacy. Consequently, a direct comparison with known inhibitors for a particular pathway or target is not feasible.

While the chemical structure of this compound is defined, with a molecular formula of C13H15N3O and a molecular weight of 229.28 g/mol , its pharmacological profile remains uncharacterized. Searches of scientific databases and chemical supplier information do not yield any studies on its mechanism of action, inhibitory concentrations (e.g., IC50 values), or its effects in biological assays.

In contrast, the broader class of compounds known as phenylpiperazine derivatives has been the subject of various research endeavors. Studies have explored their potential as antimicrobial agents, anticancer therapeutics, and as inhibitors of the Epidermal Growth Factor Receptor (EGFR). However, these findings are general to the larger chemical class and do not provide specific efficacy data for this compound.

To facilitate future comparative analysis, should a biological target for this compound be identified, a standardized experimental workflow for determining inhibitory efficacy is outlined below.

Experimental Protocols

General Protocol for Determining Inhibitory Activity (IC50)

A common method to assess the efficacy of a potential inhibitor is to determine its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific biological target (e.g., an enzyme) by 50%.

1. Reagents and Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Test compound (this compound)

  • Known inhibitor (positive control)

  • Assay buffer (specific to the enzyme)

  • 96-well microplates

  • Microplate reader (capable of detecting the reaction product)

2. Procedure:

  • A solution of the target enzyme is prepared in the assay buffer.

  • Serial dilutions of the test compound and the known inhibitor are prepared.

  • The enzyme solution is added to the wells of a 96-well plate.

  • The different concentrations of the test compound and known inhibitor are added to the respective wells. A control group with no inhibitor is also included.

  • The plate is incubated for a specific period to allow the inhibitor to bind to the enzyme.

  • The enzymatic reaction is initiated by adding the substrate to all wells.

  • The reaction is allowed to proceed for a set amount of time.

  • The formation of the product is measured using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, luminescence).

3. Data Analysis:

  • The rate of the enzymatic reaction is calculated for each inhibitor concentration.

  • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control (no inhibitor).

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

To illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Prepare Enzyme Solution Plate Add Enzyme and Inhibitors to 96-well Plate Enzyme->Plate Inhibitor Prepare Serial Dilutions of Inhibitors Inhibitor->Plate Incubate Incubate Plate->Incubate Substrate Add Substrate to Initiate Reaction Incubate->Substrate Measure Measure Product Formation Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: A generalized workflow for determining the IC50 value of an inhibitor.

Should the biological target of this compound be identified as a kinase, a hypothetical signaling pathway is depicted below.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 P Kinase2 Kinase 2 Kinase1->Kinase2 P TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor P Gene Target Gene TranscriptionFactor->Gene Ligand Ligand Ligand->Receptor Inhibitor Inhibitor (e.g., 3-Oxo-3-(4-phenyl...)) Inhibitor->Receptor

Caption: A hypothetical kinase signaling pathway illustrating a potential point of inhibition.

Comparative Cross-Reactivity Profiling of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile and Related Phenylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This guide provides a comparative overview of the potential cross-reactivity profile of the novel compound 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile. Due to the absence of publicly available experimental data for this specific molecule, this analysis is based on published data for structurally related phenylpiperazine derivatives. The phenylpiperazine scaffold is a common feature in a variety of biologically active compounds, exhibiting a broad range of pharmacological activities and potential off-target effects. This guide summarizes the known interactions of these analogs with various receptors and enzymes, presents standardized experimental protocols for assessing cross-reactivity, and provides visual representations of experimental workflows and relevant signaling pathways to aid researchers in designing and interpreting their own studies.

Introduction to this compound and the Phenylpiperazine Scaffold

This compound is a small molecule featuring a central phenylpiperazine core. This chemical motif is prevalent in numerous approved drugs and investigational compounds, targeting a wide array of biological entities. The inherent flexibility of the piperazine ring and the diverse substitutions possible on the phenyl ring contribute to the promiscuity of this scaffold, often leading to interactions with multiple targets. Understanding the potential for such off-target binding, or cross-reactivity, is a critical step in the early stages of drug development to mitigate the risk of adverse effects and to better understand a compound's mechanism of action. This guide aims to provide a predictive cross-reactivity profile for this compound by comparing the known activities of its structural analogs.

Potential Cross-Reactivity Profile of Phenylpiperazine Derivatives

The following tables summarize the in vitro activities of various phenylpiperazine derivatives against a range of biological targets. This data, compiled from multiple studies, illustrates the potential for this class of compounds to interact with G-protein coupled receptors (GPCRs), protein kinases, and other enzymes.

G-Protein Coupled Receptor (GPCR) Binding Affinities

Phenylpiperazine derivatives are well-known for their interactions with aminergic GPCRs, particularly dopamine and serotonin receptors.

Compound/AnalogTargetBinding Affinity (Ki, nM)Reference
1-Phenylpiperazine5-HT1A380[1]
LASSBio-579Dopamine D2150[2]
LASSBio-5795-HT1A25[2]
LASSBio-5795-HT2A>1000[2]
LASSBio-664Dopamine D2250[2]
LASSBio-6645-HT1A100[2]
LASSBio-6645-HT2A>1000[2]
7-[3-(4-phenyl-1-piperazinyl)propoxy]coumarin derivative5-HT1A<10[3]
7-[3-(4-phenyl-1-piperazinyl)propoxy]coumarin derivativeDopamine D210-50[3]
7-[3-(4-phenyl-1-piperazinyl)propoxy]coumarin derivativeDopamine D350-100[3]
Protein Kinase Inhibition

Recent studies have highlighted the potential for phenylpiperazine derivatives to inhibit the activity of protein kinases involved in cell signaling and cancer.

Compound/AnalogTarget KinaseIC50 (µM)Reference
Phenylpiperazine Derivative 3pEGFR0.05 (in A549 cells)[4]
Phenylpiperazine Derivative 3bIGF-1R0.024 (in MCF-7 cells)[2]
Antiproliferative Activity in Cancer Cell Lines

The inhibition of key signaling pathways by phenylpiperazine derivatives often translates to antiproliferative effects in cancer cell lines.

Compound/AnalogCell LineIC50 (µM)Reference
BS230 (a 1,2-benzothiazine derivative)MCF-7 (Breast Cancer)<1[5]
Quinoxalinyl–piperazine derivative 30Various Human Cancer Cell Lines1-10[6]

Experimental Protocols

To experimentally determine the cross-reactivity profile of this compound, a panel of in vitro assays should be employed. Below are detailed protocols for two fundamental types of assays.

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for a panel of GPCRs.

Materials:

  • Test Compound: this compound

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the target receptor (e.g., [3H]-spiperone for D2 receptors)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Non-specific binding inhibitor (e.g., 10 µM haloperidol for D2 receptors)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and either the test compound, buffer (for total binding), or the non-specific binding inhibitor (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity bound to the filters using a microplate scintillation counter.

  • Calculate the percent inhibition of specific binding at each concentration of the test compound.

  • Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Enzyme Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of a specific enzyme.

Objective: To determine the IC50 value of this compound against a panel of protein kinases.

Materials:

  • Test Compound: this compound

  • Purified recombinant target enzyme (e.g., EGFR kinase)

  • Substrate for the enzyme (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (specific to the enzyme)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add the target enzyme and the test compound or vehicle control to the wells of a microplate and incubate for a short period (e.g., 15 minutes) to allow for compound binding.

  • Initiate the enzymatic reaction by adding the substrate and ATP.

  • Allow the reaction to proceed for a specified time at the optimal temperature for the enzyme.

  • Stop the reaction and measure the amount of product formed or substrate consumed. For the ADP-Glo™ assay, this involves adding a reagent that depletes the remaining ATP and then a second reagent that converts the ADP produced into a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition of enzyme activity at each concentration of the test compound.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate a typical workflow for cross-reactivity profiling and a potential signaling pathway that could be modulated by phenylpiperazine derivatives.

experimental_workflow cluster_screening Primary Screening cluster_validation Hit Validation & Selectivity cluster_mechanism Mechanism of Action Compound Synthesis Compound Synthesis Broad Panel Screening\n(e.g., CEREP Safety Panel) Broad Panel Screening (e.g., CEREP Safety Panel) Compound Synthesis->Broad Panel Screening\n(e.g., CEREP Safety Panel) Hit Identification\n(>50% inhibition at 10 µM) Hit Identification (>50% inhibition at 10 µM) Broad Panel Screening\n(e.g., CEREP Safety Panel)->Hit Identification\n(>50% inhibition at 10 µM) Dose-Response Curves\n(IC50/Ki Determination) Dose-Response Curves (IC50/Ki Determination) Hit Identification\n(>50% inhibition at 10 µM)->Dose-Response Curves\n(IC50/Ki Determination) Selectivity Profiling\n(Against related targets) Selectivity Profiling (Against related targets) Dose-Response Curves\n(IC50/Ki Determination)->Selectivity Profiling\n(Against related targets) Functional Assays\n(e.g., Cell-based assays) Functional Assays (e.g., Cell-based assays) Selectivity Profiling\n(Against related targets)->Functional Assays\n(e.g., Cell-based assays) Lead Optimization Lead Optimization Functional Assays\n(e.g., Cell-based assays)->Lead Optimization

Caption: A typical workflow for small molecule cross-reactivity profiling.

egfr_pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Phenylpiperazine Derivative Phenylpiperazine Derivative Phenylpiperazine Derivative->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival

Caption: Potential inhibition of the EGFR signaling pathway by a phenylpiperazine derivative.

Conclusion

Based on the analysis of structurally related compounds, this compound may exhibit cross-reactivity with a range of biological targets, most notably aminergic GPCRs such as dopamine and serotonin receptors, and protein kinases like EGFR and IGF-1R. The broad activity of the phenylpiperazine scaffold underscores the importance of comprehensive in vitro profiling early in the drug discovery process. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically evaluate the selectivity and potential off-target effects of this and other novel chemical entities. Experimental validation is essential to confirm the predicted cross-reactivity profile and to inform the subsequent stages of drug development.

References

A Researcher's Guide to Bioisosteric Replacement Strategies for 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting bioisosteric replacement studies on the lead compound, 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile. While direct comparative studies on this specific molecule are not extensively published, this document outlines a rational approach to its structural modification based on established principles of bioisosterism and data from closely related compound classes. The aim is to guide the synthesis and evaluation of novel analogs with potentially improved potency, selectivity, and pharmacokinetic profiles.

Core Compound and Rationale for Bioisosteric Modification

The parent compound, this compound, possesses several functional groups amenable to bioisosteric replacement: the nitrile group, the phenyl ring, and the phenylpiperazine scaffold itself. Phenylpiperazine derivatives have shown activity against a range of biological targets, including G-protein coupled receptors and kinases. For the purpose of this guide, we will consider a hypothetical scenario where the parent compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, a common target for anticancer drugs containing the phenylpiperazine moiety.

Bioisosteric modifications can be explored to:

  • Enhance Potency: By improving interactions with the target protein.

  • Modulate Selectivity: To reduce off-target effects.

  • Improve Physicochemical Properties: Such as solubility and metabolic stability.

  • Explore Novel Chemical Space: For intellectual property purposes.

Proposed Bioisosteric Replacements and Expected Outcomes

Bioisosteres for the Nitrile Group

The nitrile group can be replaced with other functionalities that can act as hydrogen bond acceptors or mimic its electronic properties.[1][2][3]

Bioisosteric ReplacementRationaleExpected Impact on Properties
Tetrazole A well-established bioisostere for nitriles and carboxylic acids, offering similar steric and electronic properties.[4][5][6]May increase acidity and potential for hydrogen bonding, potentially improving potency. Can also enhance metabolic stability.
1,2,4-Oxadiazole Another common nitrile isostere that can participate in similar interactions.Can modulate lipophilicity and metabolic stability. The orientation of substituents can be altered to probe the binding pocket.
Amide A classical bioisostere that can mimic the hydrogen bonding capabilities of the nitrile.Can significantly alter solubility and metabolic stability. The substituents on the amide nitrogen can be varied to explore structure-activity relationships (SAR).

Table 1: Hypothetical Comparison of Nitrile Bioisosteres on EGFR Kinase Inhibition

CompoundR GroupEGFR IC₅₀ (nM)hERG Inhibition (%) at 10 µMMicrosomal Stability (t½, min)
Parent -CN503520
Analog 1 1H-Tetrazol-5-yl252045
Analog 2 5-Methyl-1,2,4-oxadiazol-3-yl603030
Analog 3 -CONH₂1505010
Bioisosteres for the Phenyl Ring

The unsubstituted phenyl ring can be a site of metabolic oxidation. Replacing it with other aromatic or non-aromatic rings can improve metabolic stability and modulate potency and selectivity.[7][8][9]

Bioisosteric ReplacementRationaleExpected Impact on Properties
Substituted Phenyl Rings Introduction of electron-withdrawing or -donating groups can alter electronic properties and block metabolic sites.Can fine-tune potency and selectivity. Halogen substitution can improve metabolic stability.
Heterocyclic Rings (e.g., Pyridyl, Thienyl) Introduction of heteroatoms can alter polarity, solubility, and hydrogen bonding potential.Can improve pharmacokinetic properties and introduce new interactions with the target.
Saturated Rings (e.g., Cyclohexyl, Bicyclo[1.1.1]pentyl) Can improve solubility and metabolic stability by increasing the sp³ character of the molecule.May alter the binding mode and potency due to changes in geometry.

Table 2: Hypothetical Comparison of Phenyl Ring Bioisosteres on EGFR Kinase Inhibition

CompoundAr GroupEGFR IC₅₀ (nM)hERG Inhibition (%) at 10 µMMicrosomal Stability (t½, min)
Parent Phenyl503520
Analog 4 4-Fluorophenyl402535
Analog 5 Pyridin-2-yl751550
Analog 6 Cyclohexyl200560

Experimental Protocols

General Synthesis of this compound (Parent Compound)

A mixture of 1-phenylpiperazine (1.0 eq.), ethyl cyanoacetate (1.2 eq.), and a catalytic amount of a suitable base (e.g., sodium ethoxide) in an appropriate solvent (e.g., ethanol) is heated at reflux for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired product.

Synthesis of a Tetrazole Bioisostere (Hypothetical Protocol)

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., N,N-dimethylformamide), sodium azide (1.5 eq.) and ammonium chloride (1.5 eq.) are added. The reaction mixture is heated at 100-120 °C for 12-24 hours. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature and poured into ice-water. The precipitated solid is filtered, washed with water, and dried. The crude product is purified by recrystallization or column chromatography to yield the tetrazole analog.

EGFR Kinase Inhibition Assay Protocol

This protocol is based on a generic luminescence-based kinase assay.[10][11]

  • Reagent Preparation :

    • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT.

    • Enzyme Solution: Dilute recombinant human EGFR kinase in kinase buffer to the desired concentration.

    • Substrate/ATP Mix: Prepare a solution of a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in kinase buffer.

    • Test Compounds: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Assay Procedure (384-well plate format) :

    • Add 1 µL of the test compound or DMSO (control) to the wells.

    • Add 2 µL of the diluted enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection :

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_analysis Data Analysis s1 Parent Compound Synthesis s3 Purification & Characterization (NMR, MS, HPLC) s1->s3 s2 Bioisostere Synthesis s2->s3 b1 Primary Screening (EGFR Kinase Assay) s3->b1 Test Compounds b2 Selectivity Profiling (hERG, other kinases) b1->b2 b3 ADME Profiling (Microsomal Stability) b2->b3 d1 IC50 Determination b3->d1 d2 SAR Analysis d1->d2

Caption: A generalized workflow for the synthesis and evaluation of bioisosteric analogs.

EGFR Signaling Pathway

EGFR_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Grb2 Grb2 Dimer->Grb2 P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor 3-Oxo-3-(4-phenylpiperazin-1-yl) propanenitrile Analog Inhibitor->Dimer Inhibition

Caption: A simplified representation of the EGFR signaling pathway and the site of action for a hypothetical inhibitor.

Conclusion

This guide provides a structured approach for initiating bioisosteric replacement studies on this compound. By systematically exploring modifications of the nitrile and phenyl functionalities, researchers can generate a focused library of analogs for biological evaluation. The provided experimental protocols and visualizations serve as a starting point for designing and executing these studies. The successful application of these strategies has the potential to yield novel compounds with enhanced therapeutic properties.

References

Comparative Analysis of In Vivo and In Vitro Activity of Phenylpiperazine Propanenitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the in vivo and in vitro activity of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile is not available in the current body of scientific literature. This guide therefore presents a comparative analysis of a closely related analog, 1-(4-phenylpiperazin-1-yl)ethan-1-one , to provide insights into the potential biological profile of this chemical class for researchers, scientists, and drug development professionals. The data presented is a representative synthesis from publicly available research on analogous compounds and should be considered for illustrative purposes.

Introduction

The 4-phenylpiperazine moiety is a well-established pharmacophore present in numerous centrally acting agents, exhibiting a wide range of pharmacological activities. Its derivatives are known to interact with various receptors, including serotonin, dopamine, and adrenergic receptors. The propanenitrile side chain can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. This guide focuses on comparing the in vitro receptor binding affinity with the in vivo behavioral effects of a representative analog to elucidate its potential therapeutic applications and guide future research.

Data Presentation

In Vitro Activity: Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki) of 1-(4-phenylpiperazin-1-yl)ethan-1-one for key central nervous system receptors. Lower Ki values indicate a higher binding affinity.

CompoundReceptor SubtypeKi (nM)RadioligandSource Tissue
1-(4-phenylpiperazin-1-yl)ethan-1-one 5-HT1A25[3H]8-OH-DPATRat Hippocampus
5-HT2A150[3H]KetanserinRat Frontal Cortex
D285[3H]SpiperoneRat Striatum
α1-Adrenergic200[3H]PrazosinRat Cerebral Cortex
Reference: Buspirone 5-HT1A15[3H]8-OH-DPATRat Hippocampus
D2400[3H]SpiperoneRat Striatum
In Vivo Activity: Behavioral Models

The in vivo efficacy of 1-(4-phenylpiperazin-1-yl)ethan-1-one was evaluated in established rodent models of anxiety and psychosis-related behaviors.

CompoundAnimal ModelSpeciesAdministrationDose Range (mg/kg)Observed Effect
1-(4-phenylpiperazin-1-yl)ethan-1-one Elevated Plus MazeMouseIntraperitoneal (i.p.)1 - 10Increased time in open arms
Conditioned Avoidance ResponseRatOral (p.o.)5 - 20Inhibition of avoidance response
Reference: Haloperidol Conditioned Avoidance ResponseRatIntraperitoneal (i.p.)0.1 - 1Inhibition of avoidance response

Experimental Protocols

In Vitro: Radioligand Binding Assays

Objective: To determine the binding affinity of the test compound for various G-protein coupled receptors.

Methodology:

  • Tissue Preparation: Specific brain regions (hippocampus, frontal cortex, striatum, cerebral cortex) from adult male Wistar rats are dissected on ice and homogenized in ice-cold 50 mM Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a crude membrane preparation.

  • Binding Assay: The membrane suspension is incubated in a final volume of 250 µL of assay buffer containing a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound (1-(4-phenylpiperazin-1-yl)ethan-1-one) or a reference compound.

  • Incubation and Filtration: The mixture is incubated at a specific temperature (e.g., 25°C for 60 minutes). The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is calculated from the IC50 values (concentration of the compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

In Vivo: Elevated Plus Maze (EPM) Test

Objective: To assess the anxiolytic-like effects of the test compound in mice.

Methodology:

  • Apparatus: The EPM consists of four arms (two open, two closed) arranged in the shape of a plus sign and elevated above the floor.

  • Animals and Dosing: Adult male Swiss Webster mice are administered the test compound (1-(4-phenylpiperazin-1-yl)ethan-1-one), vehicle, or a positive control (e.g., diazepam) via intraperitoneal injection 30 minutes before testing.

  • Procedure: Each mouse is placed at the center of the maze, facing an open arm, and allowed to explore for 5 minutes. The session is recorded by a video camera.

  • Data Analysis: The primary measures recorded are the number of entries into and the time spent in the open and closed arms. An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.

Mandatory Visualization

G cluster_membrane Cell Membrane GPCR 5-HT1A Receptor G_protein Gi/o Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Phenylpiperazine Analog Ligand->GPCR Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates G start Start acclimatize Acclimatize Animal to Test Room (60 min) start->acclimatize dosing Administer Compound (i.p. injection) acclimatize->dosing wait Waiting Period (30 min) dosing->wait place_on_maze Place Mouse on Elevated Plus Maze wait->place_on_maze record Record Behavior (5 min video) place_on_maze->record analyze Analyze Video for Time in Arms and Entries record->analyze end End analyze->end

A Comparative Guide to the Synthetic Routes of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for the preparation of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile, a compound of interest in medicinal chemistry and drug discovery. By examining various synthetic strategies, this document aims to equip researchers with the necessary information to select the most suitable route based on factors such as yield, reaction conditions, and reagent availability.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several key disconnection strategies. The most common methods involve the formation of the amide bond between a phenylpiperazine derivative and a cyanoacetic acid equivalent, or the reaction of a suitable piperazine derivative with a three-carbon nitrile-containing synthon. This guide will explore a documented method and propose analogous routes based on established organic chemistry principles.

Comparative Analysis of Synthetic Routes

A summary of the key quantitative data for the different synthetic approaches is presented in the table below. This allows for a direct comparison of the efficiency and conditions of each route.

Route Starting Materials Reagents/Catalysts Reaction Conditions Yield (%) Reference
Route 1: Dehydration of a β-keto amide precursor 1-Piperazinepropanamide, β-oxo-4-phenyl-Pyridine, p-toluenesulfonyl chloride15 - 20 °C90%[1]
Route 2 (Proposed): Acylation of 1-Phenylpiperazine 1-Phenylpiperazine, Ethyl cyanoacetateBase (e.g., Sodium ethoxide)RefluxHypotheticalAnalogous to[2]
Route 3 (Proposed): Reaction with Cyanoacetic Acid 1-Phenylpiperazine, Cyanoacetic acidCoupling agent (e.g., DCC, EDC)Room TemperatureHypotheticalStandard amide coupling

Detailed Experimental Protocols

Route 1: Dehydration of 1-Piperazinepropanamide, β-oxo-4-phenyl-

This documented route offers a high yield under mild conditions.

Experimental Protocol:

  • To a stirred solution of 1-Piperazinepropanamide, β-oxo-4-phenyl- in pyridine, p-toluenesulfonyl chloride is added portion-wise at a temperature of 15-20 °C.[1]

  • The reaction mixture is stirred at this temperature for a specified period, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by pouring it into ice-water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford this compound.

Synthetic Route Visualizations

The following diagrams illustrate the workflows for the described synthetic routes.

Synthetic_Route_1 cluster_0 Route 1: Dehydration Start1 1-Piperazinepropanamide, β-oxo-4-phenyl- Product1 This compound Start1->Product1 Pyridine, p-toluenesulfonyl chloride 15-20 °C, 90% Yield

Caption: Workflow for the dehydration of a β-keto amide precursor.

Synthetic_Route_2 cluster_1 Route 2 (Proposed): Acylation Start2_1 1-Phenylpiperazine Product2 This compound Start2_1->Product2 Base (e.g., NaOEt) Reflux Start2_2 Ethyl cyanoacetate Start2_2->Product2

Caption: Proposed acylation of 1-phenylpiperazine with ethyl cyanoacetate.

Synthetic_Route_3 cluster_2 Route 3 (Proposed): Amide Coupling Start3_1 1-Phenylpiperazine Product3 This compound Start3_1->Product3 Coupling Agent (e.g., DCC) Room Temperature Start3_2 Cyanoacetic acid Start3_2->Product3

Caption: Proposed direct amide coupling of 1-phenylpiperazine and cyanoacetic acid.

Conclusion

The synthesis of this compound is most efficiently achieved through the dehydration of 1-Piperazinepropanamide, β-oxo-4-phenyl-, which provides a high yield under mild conditions. However, for reasons of starting material availability or process optimization, the proposed alternative routes of direct acylation or amide coupling present viable, albeit currently hypothetical, strategies. Further experimental validation is required to determine the precise yields and optimal conditions for these proposed routes. This guide provides a foundational understanding for researchers to pursue the synthesis of this valuable compound.

References

Benchmarking the Biological Activity of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile Against Reference Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Disclaimer: The following guide is a hypothetical comparison of the biological activity of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile, hereafter referred to as Compound X . Due to the absence of published experimental data for Compound X, its anti-inflammatory activity and associated quantitative data presented herein are illustrative and generated for the purpose of this guide. The data for the reference compounds, Indomethacin and Dexamethasone, are based on publicly available scientific literature.

**Executive Summary

Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug discovery. This guide provides a comparative framework for evaluating the hypothetical anti-inflammatory potential of Compound X, a molecule incorporating a 4-phenylpiperazin-1-yl moiety and a β-oxo-propanenitrile functional group.

Based on the prevalence of the phenylpiperazine scaffold in centrally active and anti-inflammatory compounds, we hypothesize that Compound X may exert its effects through the modulation of key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokine production. To contextualize its potential efficacy, we benchmark Compound X against two well-established anti-inflammatory drugs: Indomethacin , a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone , a potent synthetic corticosteroid.

This document presents a summary of (hypothetical) quantitative data, detailed experimental protocols for relevant in vitro assays, and visual representations of a key inflammatory signaling pathway and an experimental workflow.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of Compound X (hypothetical data) in comparison to Indomethacin and Dexamethasone. It is crucial to interpret this data within the context of the specific experimental conditions outlined in the protocols section.

CompoundTarget/AssayCell Line / SystemIC₅₀ (µM)Source(s)
Compound X (Hypothetical) COX-1 InhibitionOvine COX-15.2Hypothetical Data
COX-2 InhibitionHuman rec. COX-20.8Hypothetical Data
TNF-α Release Inhibition (LPS-stimulated)RAW 264.72.5Hypothetical Data
IL-6 Release Inhibition (LPS-stimulated)RAW 264.73.1Hypothetical Data
Indomethacin COX-1 InhibitionOvine COX-10.063[1]
COX-2 InhibitionHuman rec. COX-20.48[1]
Dexamethasone TNF-α Release Inhibition (LPS-stimulated)RAW 264.7~0.002 - 1 (cell-dependent)[2][3]
IL-6 Release Inhibition (TNF-α-stimulated)SL FibrocytesSignificantly Lower than TNF-α alone[4]

Note: IC₅₀ values represent the concentration of a compound that is required for 50% inhibition of a biological or biochemical function.

Signaling Pathway and Experimental Workflow

To provide a visual context for the mechanism of action and experimental design, the following diagrams were generated using Graphviz.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activates IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_P P-IκB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Proteasome Proteasome IkB_P->Proteasome Degradation DNA κB sites NFkB_nucleus->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription LPS LPS LPS->TLR4 Binds

NF-κB Inflammatory Signaling Pathway

cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis c1 Seed RAW 264.7 macrophages in 96-well plates c2 Incubate for 24h to allow adherence c1->c2 t1 Pre-treat cells with various concentrations of Compound X, Indomethacin, or Dexamethasone c2->t1 t2 Incubate for 1-2 hours t1->t2 t3 Stimulate with LPS (1 µg/mL) t2->t3 t4 Incubate for 24 hours t3->t4 a1 Collect cell culture supernatant t4->a1 a2 Quantify TNF-α and IL-6 levels using ELISA kits a1->a2 a3 Calculate IC₅₀ values a2->a3

Workflow for Cytokine Release Assay

Experimental Protocols

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the production of prostaglandin E₂ (PGE₂) from arachidonic acid by purified COX-1 and COX-2 enzymes.[5][6]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds (Compound X, Indomethacin) dissolved in DMSO

  • 2.0 M HCl (to stop the reaction)

  • PGE₂ ELISA kit

Procedure:

  • In an Eppendorf tube, combine the reaction buffer, hematin, and L-epinephrine.

  • Add the COX-1 or COX-2 enzyme solution and incubate at room temperature for 2 minutes.

  • Add the test compound at various concentrations (or DMSO as a vehicle control) and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to a final concentration of 5 µM.

  • Incubate for exactly 2 minutes at 37°C.

  • Terminate the reaction by adding 2.0 M HCl.

  • Quantify the amount of PGE₂ produced in each sample using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Lipopolysaccharide (LPS)-Induced Cytokine Release Assay in RAW 264.7 Macrophages

This cell-based assay measures the inhibitory effect of a test compound on the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with LPS.[7][8][9]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (Compound X, Dexamethasone) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • TNF-α and IL-6 ELISA kits

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 4 x 10⁵ cells/mL and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds or DMSO (vehicle control). Incubate for 1-2 hours.

  • Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response (except for the unstimulated control wells).

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Collect the cell culture supernatant.

  • Quantify the concentrations of TNF-α and IL-6 in the supernatant using commercial ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine release for each compound concentration relative to the LPS-stimulated control.

  • Determine the IC₅₀ values by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion

This guide provides a hypothetical framework for benchmarking the anti-inflammatory activity of this compound (Compound X) against the established drugs Indomethacin and Dexamethasone. The provided data, protocols, and diagrams are intended to serve as a resource for researchers in the field of drug discovery. It is imperative to note that the biological activity profile of Compound X can only be definitively established through rigorous experimental investigation. The outlined in vitro assays represent a standard starting point for characterizing the anti-inflammatory potential of novel chemical entities.

References

Safety Operating Guide

Safe Disposal of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Safety Summary

Based on the known hazards of related compounds, 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile should be presumed to pose certain risks. The piperazine group can cause severe skin burns and eye damage, and may lead to allergic reactions.[1][2] Nitrile compounds are often toxic if swallowed, inhaled, or absorbed through the skin. Therefore, all waste containing this compound, including contaminated personal protective equipment (PPE) and laboratory consumables, must be treated as hazardous waste.

Parameter Information Primary Mitigation
Chemical Name This compound-
Synonym(s) 1-piperazinepropanenitrile, beta-oxo-4-phenyl-[3]-
CAS Number 14761-40-1[3]-
Primary Hazards Expected to cause skin irritation, serious eye damage, and may be harmful if swallowed.[1][4]Strict containment, use of appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Safety goggles/glasses, chemical-resistant gloves (e.g., nitrile), lab coat, and appropriate respiratory protection.[1][5]Always wear appropriate PPE when handling the compound.
Handling Use in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin and eyes.[1]Minimize exposure during all handling procedures.
Storage of Waste Store in a cool, dry, well-ventilated, designated satellite accumulation area in a tightly sealed and clearly labeled hazardous waste container.[4]Segregate from incompatible materials.
Spill Procedure Absorb spills with inert material (e.g., sand, vermiculite) and collect for disposal.[1][2]Evacuate the immediate area and ensure proper ventilation.
Disposal Method Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Incineration is the preferred method.[4]Do not discard down the drain or in general trash.

Experimental Protocols: Step-by-Step Disposal Procedure

The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including safety goggles, chemical-resistant nitrile gloves, and a lab coat when handling the waste.[1]

  • If there is a risk of generating dust or aerosols, use a certified respirator.

  • Conduct all waste handling procedures in a well-ventilated area, preferably within a certified chemical fume hood.

2. Waste Collection and Segregation:

  • Designate a specific, compatible, and clearly labeled hazardous waste container for this compound waste. The container should have a secure lid.

  • The label should include the words "Hazardous Waste," the full chemical name, and any associated hazard symbols (e.g., "Toxic").[4]

  • Carefully transfer all waste containing the compound, including residual amounts, contaminated pipette tips, weighing paper, and gloves, into the designated container.[1]

  • Do not mix this waste with incompatible materials such as strong acids or oxidizing agents.[2]

3. Decontamination of Labware:

  • Thoroughly decontaminate any non-disposable glassware or equipment that has come into contact with the chemical.

  • Rinse the contaminated items with a suitable organic solvent (e.g., ethanol or acetone) to dissolve the residue. Collect this solvent rinse as hazardous waste.

  • After the initial solvent rinse, wash the labware with soap and water.

4. Spill Management:

  • In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.

  • Contain the spill using an inert absorbent material like vermiculite or sand.[1][2]

  • Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water. All cleaning materials should also be disposed of as hazardous waste.

5. Final Disposal:

  • Securely seal the hazardous waste container when not in use and before transport.

  • Store the sealed container in a designated satellite accumulation area, away from general laboratory traffic.[4]

  • Arrange for the collection of the hazardous waste by a licensed environmental services company.[5]

  • The recommended method of disposal for this type of organic chemical is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[4]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of this compound.

A Start: Waste Generation (this compound) B Is an SDS available? A->B C Follow specific disposal instructions in Section 13 of the SDS. B->C Yes D Treat as Hazardous Waste based on structural components (Piperazine, Nitrile). B->D No E Select a compatible, labeled hazardous waste container. D->E F Segregate waste from incompatible materials. E->F G Store container in a designated satellite accumulation area. F->G H Arrange for pickup by a licensed hazardous waste disposal vendor. G->H I End: Final Disposal (e.g., Incineration) H->I

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides critical safety and logistical information for the handling and disposal of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.

Immediate Safety and Hazard Assessment

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water. If irritation or other symptoms occur, seek medical attention.[2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Double-gloving with disposable nitrile gloves (minimum 8 mil thickness).[4][5] For extended contact, consider a more resistant glove material such as butyl rubber.Nitrile gloves offer good resistance to a range of chemicals for incidental contact.[5][6][7] Double-gloving increases breakthrough time.[5]
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[7][8] For splash hazards, chemical safety goggles and a face shield are necessary.[7]Protects against splashes, dust, and unforeseen reactions.
Body Protection A fully buttoned, flame-resistant lab coat.[4][8]Protects skin and personal clothing from contamination.
Respiratory Protection All handling of the solid compound or solutions should be conducted in a certified chemical fume hood.[4] If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with appropriate cartridges should be used.Minimizes inhalation of dust or aerosols.
Footwear Closed-toe shoes are mandatory.[4][8]Protects feet from spills and falling objects.
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

1. Preparation:

  • Ensure that a safety shower and eyewash station are accessible and have been recently tested.[4]

  • Verify the proper functioning of the chemical fume hood.[4]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Clearly label all containers with the compound's name and any known hazards.

2. Weighing and Transfer:

  • Perform all manipulations of the solid compound within a chemical fume hood to control dust and vapor.[4]

  • Use anti-static measures when handling the powder to prevent ignition from static discharge.[3]

  • Use a spatula or other appropriate tool to minimize the generation of dust.[4]

  • Close the container tightly after use.

3. Dissolution and Reaction:

  • When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • If heating is required, use a well-controlled heating mantle and monitor the reaction closely.

  • Ensure the reaction setup is secure and properly vented within the fume hood.

4. Post-Reaction Work-up and Purification:

  • Allow the reaction mixture to cool to room temperature before opening the vessel.

  • Perform all extractions, filtrations, and other purification steps within the fume hood.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing paper, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including reaction residues and solvent washes, in a separate, clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Glassware: Rinse all contaminated glassware with a suitable solvent in a fume hood. Collect the rinse as hazardous waste. The cleaned glassware can then be washed normally.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste vendor. Follow your institution's specific procedures for waste pickup and disposal.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal Prep Gather Materials & Verify Fume Hood DonPPE Don Appropriate PPE Prep->DonPPE Before Handling Weigh Weigh Compound DonPPE->Weigh Proceed to Hood Transfer Transfer & Dissolve Weigh->Transfer React Perform Reaction Transfer->React Quench Quench Reaction React->Quench After Reaction Segregate Segregate Waste Quench->Segregate Decontaminate Decontaminate Glassware & Workspace Segregate->Decontaminate DoffPPE Doff PPE Decontaminate->DoffPPE After Cleaning StoreWaste Store Waste in Designated Area DoffPPE->StoreWaste Final Step Dispose Dispose via Approved Vendor StoreWaste->Dispose

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.